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  • Product: 2,3-dihydro-1H-indene-1,5-diamine
  • CAS: 917388-94-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Reactivity of 2,3-Dihydro-1H-indene-1,5-diamine: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that offer precise spatial geometry and tunable reactivity. 2,3-Dihydro-1H-indene-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that offer precise spatial geometry and tunable reactivity. 2,3-Dihydro-1H-indene-1,5-diamine (commonly known as 1,5-indanediamine) has emerged as a critical bifunctional building block[1]. Featuring a rigid bicyclic indane core and two electronically distinct amino groups, this molecule is extensively utilized in the synthesis of oncology therapeutics, most notably as a core fragment in Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors[2].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, orthogonal reactivity, and self-validating synthesis protocols of this scaffold, providing actionable insights for drug development professionals.

Structural Anatomy and Physicochemical Profiling

The structural brilliance of 2,3-dihydro-1H-indene-1,5-diamine lies in its dual-amine nature. The molecule presents an aliphatic amine at the C1 position (a chiral center) and an aromatic amine (aniline derivative) at the C5 position .

This architectural difference creates a profound electronic asymmetry:

  • The C1 Aliphatic Amine: Lacks resonance stabilization, making it highly basic (pKa ~9.5) and strongly nucleophilic.

  • The C5 Aromatic Amine: The lone pair on the nitrogen is delocalized into the benzene ring, significantly reducing its basicity (pKa ~4.8) and nucleophilicity.

Table 1: Physicochemical and Structural Data
PropertyValueStructural & Mechanistic Significance
Chemical Name 2,3-Dihydro-1H-indene-1,5-diamineDefines the bicyclic indane core with two distinct amine sites.
Synonyms 1,5-Indanediamine; 5-Aminoindan-1-amineStandard nomenclature in patent literature and bench chemistry[1].
CAS Registry Number 917388-94-4 (Free Base)Primary identifier for procurement and regulatory tracking[3].
Molecular Formula C9H12N2Dictates the exact monoisotopic mass of 148.1000 Da[3].
Molecular Weight 148.21 g/mol Low molecular weight qualifies it as an ideal fragment for Fragment-Based Drug Design (FBDD).
pKa (C1 Amine) ~9.5 (Estimated)Highly basic; exists as an ammonium cation at physiological pH, often interacting with kinase hinge regions.
pKa (C5 Amine) ~4.8 (Estimated)Weakly basic; remains largely unprotonated at physiological pH, ideal for stable amide coupling[4].

Orthogonal Reactivity and Mechanistic Control

The Δ pKa of approximately 4.7 between the two amines is a massive synthetic advantage. It allows for orthogonal functionalization without the need for complex protecting-group chemistry .

By strictly controlling the pH of the reaction medium, chemists can direct electrophiles to either the C1 or C5 position:

  • Kinetic Control (Basic Conditions, pH > 10): Both amines are deprotonated. The C1 aliphatic amine is intrinsically more nucleophilic and will react preferentially with alkyl halides or acid chlorides.

  • Thermodynamic/Orthogonal Control (Mildly Acidic Conditions, pH ~6): The C1 amine becomes protonated ( NH3+​ ) and rendered entirely non-nucleophilic. The C5 aromatic amine remains unprotonated and free to undergo cross-coupling, diazotization, or amide bond formation.

OrthogonalReactivity Scaffold 2,3-Dihydro-1H-indene-1,5-diamine BasicCond Basic pH (>10) Both amines deprotonated Scaffold->BasicCond AcidicCond Mildly Acidic pH (~6) C1 amine protonated Scaffold->AcidicCond C1React Reaction at C1 Aliphatic Amine (Kinetic Control) BasicCond->C1React Electrophile addition C5React Reaction at C5 Aromatic Amine (Orthogonal Control) AcidicCond->C5React Electrophile addition

pH-dependent orthogonal reactivity of the C1 and C5 amines in 2,3-dihydro-1H-indene-1,5-diamine.

Self-Validating Synthesis Protocol

To ensure high yield and purity, the synthesis of 2,3-dihydro-1H-indene-1,5-diamine typically proceeds via a three-step route starting from commercially available 1-indanone[5]. Every step below includes a causality explanation and an integrated validation checkpoint to ensure the system is self-correcting.

Phase 1: Regioselective Nitration
  • Procedure: Dissolve 1-indanone in concentrated H2​SO4​ at 0°C. Slowly add a pre-cooled mixture of HNO3​ / H2​SO4​ dropwise. Quench over crushed ice, filter the precipitate, and recrystallize from ethanol.

  • Causality: The carbonyl group at C1 is strongly electron-withdrawing, acting as a meta-director. This forces the nitronium ion ( NO2+​ ) to attack the C5 and C7 positions. Strict temperature control (0°C) prevents over-nitration.

  • Validation (QC): Monitor via TLC (Hexane:EtOAc 3:1). Confirm the isolation of the 5-nitro-1-indanone isomer via 1 H-NMR by identifying the characteristic ABX spin system of the aromatic protons, which distinguishes it from the 7-nitro byproduct.

Phase 2: Reductive Amination
  • Procedure: Dissolve 5-nitro-1-indanone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate ( NH4​OAc ) and stir for 2 hours. Add sodium cyanoborohydride ( NaBH3​CN ) in portions. Work up with aqueous NaOH, extract with EtOAc, and purify to yield 5-nitroindan-1-amine[5].

  • Causality: NH4​OAc acts as both the ammonia source and a mild acid catalyst to form the imine intermediate. NaBH3​CN is chosen because it selectively reduces the imine at pH 6-7 without reducing the nitro group or any unreacted ketone[5].

  • Validation (QC): LC-MS analysis must show the complete disappearance of the ketone mass [M+H]+ and the appearance of the primary amine mass. A Ninhydrin stain on the TLC plate will appear positive (purple), confirming the presence of the primary aliphatic amine.

Phase 3: Catalytic Hydrogenation
  • Procedure: Dissolve 5-nitroindan-1-amine in ethanol. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. Filter through Celite and concentrate in vacuo[6].

  • Causality: Palladium on carbon (Pd/C) under mild H2​ pressure selectively reduces the aromatic nitro group to an aniline derivative without cleaving the benzylic C-N bond at C1.

  • Validation (QC): Observe a UV-Vis shift. The reduction of the nitro group eliminates the strong charge-transfer absorption band, resulting in a color change from yellow to colorless. Mass spectrometry will confirm a -30 Da mass shift (conversion of −NO2​ to −NH2​ ).

SynthesisWorkflow A 1-Indanone (Starting Material) B 5-Nitro-1-indanone (Intermediate 1) A->B HNO3, H2SO4 Regioselective Nitration C 5-Nitroindan-1-amine (Intermediate 2) B->C NH4OAc, NaBH3CN Reductive Amination D 1,5-Indanediamine (Target Scaffold) C->D H2, Pd/C Catalytic Hydrogenation E MELK Inhibitor (Final Drug) D->E Quinoline Coupling Orthogonal Reactivity

Workflow for the synthesis of 2,3-dihydro-1H-indene-1,5-diamine and MELK inhibitor integration.

Application in Targeted Therapeutics (MELK Inhibition)

The 2,3-dihydro-1H-indene-1,5-diamine scaffold is a cornerstone in the development of quinoline-based MELK inhibitors, which are investigated for their efficacy in suppressing tumor cell proliferation in various cancers[2].

In the synthesis of these inhibitors, the C5 aromatic amine is typically coupled to a highly functionalized quinoline core via a nucleophilic aromatic substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling[4]. The C1 aliphatic amine is often left unmodified or dimethylated (forming N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine)[7]. In the kinase's ATP-binding pocket, the rigid indane ring forces the C1 amine into an optimal vector to interact with the solvent-exposed region or form critical hydrogen bonds with the kinase hinge region, thereby drastically increasing the binding affinity and selectivity of the drug[2].

Pro-Tip for Drug Developers: Because the C1 position is chiral, the biological activity of the resulting MELK inhibitor is often highly dependent on stereochemistry. Incorporating a chiral resolution step (e.g., using tartaric acid derivatives) after Phase 2 of the synthesis is standard practice to isolate the eutomer prior to final coupling.

References

  • Title: N2-[(1S)-6-methyl-2,3-dihydro-1H-inden-1-yl]-1,3,5-triazine-2,4-diamine - Guidechem Source: guidechem.com URL: 3

  • Title: 2,3-dihydro-1H-indene-1,5-diamine - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: Dimethyl indene | Sigma-Aldrich Source: sigmaaldrich.com URL: 7

  • Title: US9120749B2 - Quinoline derivatives and MELK inhibitors containing the same - Google Patents Source: google.com URL: 2

  • Title: QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME - European Patent Office - EP 2597955 B1 Source: googleapis.com URL: 4

  • Title: 5-Amino-4-methoxy-1-indanone | 1116359-21-7 | Benchchem Source: benchchem.com URL: 5

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2,3-dihydro-1H-indene-1,5-diamine: A Research Perspective

Introduction 2,3-dihydro-1H-indene-1,5-diamine, a diamino derivative of the indane scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The indane core is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3-dihydro-1H-indene-1,5-diamine, a diamino derivative of the indane scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The indane core is a privileged structure found in numerous biologically active compounds, and the introduction of two primary amine functionalities at the 1 and 5 positions creates a versatile building block for drug discovery and polymer synthesis.[1][2] For instance, related amino-indane structures are central to drugs like rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The diamine configuration suggests potential for creating bivalent ligands, complexing with metal ions, or serving as a monomer in the synthesis of advanced polyamides or polyimides.

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2,3-dihydro-1H-indene-1,5-diamine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from the parent indane scaffold and related amino-indanes.[3][4] It further outlines robust, field-proven experimental protocols for the precise determination of these properties, offering researchers a validated roadmap for empirical characterization.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is understanding its structure and fundamental computed properties.

Caption: Chemical Structure of 2,3-dihydro-1H-indene-1,5-diamine.

PropertyPredicted Value / InformationBasis for Prediction / Source
Molecular Formula C₉H₁₂N₂Calculated from structure
Molecular Weight 148.21 g/mol Calculated from formula
IUPAC Name 2,3-dihydro-1H-indene-1,5-diamineStandard nomenclature
CAS Number Not assignedNo specific CAS found in searches
Physical Form Expected to be a solid or high-boiling liquid at room temperature.The presence of two amine groups capable of hydrogen bonding significantly increases intermolecular forces compared to the parent indane (a liquid).[3]

Anticipated Physicochemical Properties & Experimental Verification

The two primary amine groups are the dominant functional groups and will dictate the molecule's physicochemical behavior, transforming the nonpolar indane core into a polar, basic compound.

Melting and Boiling Points
  • Expertise & Experience: The parent compound, 2,3-dihydro-1H-indene (indane), is a liquid with a melting point of -51 °C and a boiling point of 176 °C.[3] The introduction of two primary amine groups facilitates strong intermolecular hydrogen bonding. This requires significantly more energy to overcome, leading to a substantial increase in both melting and boiling points compared to the parent scaffold. We can anticipate the diamine to be a solid at room temperature with a relatively high boiling point.

  • Experimental Protocol: Melting Point Determination (Capillary Method)

    • Sample Preparation: Ensure the sample is thoroughly dried to remove any solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

    • Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

    • Trustworthiness: The protocol's trustworthiness is ensured by using a calibrated instrument and a slow heating rate near the melting point, which allows for accurate determination. The process should be repeated three times, and the average value reported to ensure reproducibility.

Solubility Profile
  • Expertise & Experience: Indane is insoluble in water but soluble in nonpolar organic solvents.[3] The amine groups of 2,3-dihydro-1H-indene-1,5-diamine can act as both hydrogen bond donors and acceptors, which should confer some solubility in polar protic solvents like water and alcohols. However, the hydrophobic indane core will limit this solubility. The compound's basicity means its aqueous solubility will be highly pH-dependent. In acidic solutions, the amines will be protonated to form ammonium salts (R-NH₃⁺), which are ionic and expected to be highly water-soluble.

  • Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

    • System Preparation: Add an excess amount of the compound to a series of vials containing degassed deionized water and various buffered solutions (e.g., pH 2.0, 7.4, 9.0).

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Trustworthiness: This method is the gold standard for solubility determination. Using a validated HPLC method for quantification ensures accuracy and specificity. Running the experiment until a stable concentration is observed over time (e.g., at 24 and 48 hours) confirms that equilibrium has been reached.

cluster_prep Preparation cluster_analysis Analysis A Add Excess Compound to Buffered Solution B Seal & Agitate (24-48h at 25°C) A->B C Centrifuge to Pellet Solid B->C Equilibration D Filter Supernatant (0.22 µm filter) C->D E Quantify via HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity/Basicity (pKa)
  • Expertise & Experience: The two primary amine groups are basic. The aromatic amine at the C5 position is expected to be significantly less basic than the benzylic amine at the C1 position. This is because the lone pair of the C5-NH₂ group can be delocalized into the aromatic ring, reducing its availability for protonation. In contrast, the C1-NH₂ is attached to an sp³-hybridized carbon, making its lone pair more localized and available. Therefore, we anticipate two distinct pKa values, with the pKa for the C1 amine being higher (more basic).

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

    • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker under a nitrogen atmosphere to prevent CO₂ absorption and maintain a constant temperature.

    • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an auto-burette. Record the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two distinct basic centers should result in two inflection points on the titration curve.

    • Trustworthiness: This is a direct and highly accurate method for pKa determination. The use of a calibrated pH meter, standardized titrant, and an inert atmosphere minimizes experimental error. Software can be used to calculate the derivative of the titration curve (dpH/dV) to precisely identify the equivalence points.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the molecular structure and assessing purity.

TechniqueExpected Observations
¹H NMR Aromatic Protons (δ ~6.5-7.5 ppm): Three protons on the benzene ring will show complex splitting patterns. Benzylic Proton (CH-NH₂, δ ~4.0-4.5 ppm): The proton at the C1 position will likely appear as a triplet or multiplet. Aliphatic Protons (CH₂, δ ~1.8-3.0 ppm): The four protons of the five-membered ring at C2 and C3 will exhibit complex multiplets. Amine Protons (NH₂, variable): Two broad signals that may exchange with D₂O. The chemical shift will be concentration and solvent-dependent.
¹³C NMR Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the aromatic carbons. Benzylic Carbon (C1, δ ~50-60 ppm): The carbon bearing the C1-NH₂ group. Aliphatic Carbons (C2, C3, δ ~25-40 ppm): Two signals for the methylene groups in the five-membered ring.
FT-IR N-H Stretch (3300-3500 cm⁻¹): A characteristic pair of medium-to-strong bands for the primary amine groups. Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple bands indicative of the benzene ring. C-N Stretch (1250-1350 cm⁻¹): Bands corresponding to the aromatic and aliphatic C-N bonds. Aromatic C-H Bending (690-900 cm⁻¹): Bands that can help confirm the substitution pattern on the aromatic ring.
Mass Spec (ESI+) [M+H]⁺: The protonated molecular ion should be observed at m/z 149.21. [M+Na]⁺: An adduct with sodium may also be visible at m/z 171.19. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or cleavage of the five-membered ring.
  • Experimental Protocol: General Spectroscopic Analysis

    • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][6]

    • FT-IR Spectroscopy: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

    • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_properties Physicochemical Analysis A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C NMR (¹H, ¹³C) Structure & Purity B->C Pure Sample D Mass Spec (ESI) Molecular Weight B->D Pure Sample E FT-IR Functional Groups B->E Pure Sample F Melting Point B->F Pure Sample G Solubility (Shake-Flask) B->G Pure Sample H pKa (Potentiometric) B->H Pure Sample

Caption: Logical Workflow for Compound Characterization.

Conclusion and Future Directions

While direct experimental data for 2,3-dihydro-1H-indene-1,5-diamine remains scarce, its physicochemical properties can be reliably predicted based on its molecular structure. It is anticipated to be a polar, basic solid with two distinct pKa values and pH-dependent aqueous solubility. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical parameters. The structural insights and methodologies presented here are intended to empower scientists in drug development and materials science to fully characterize this promising chemical scaffold and unlock its potential in future research endeavors.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
  • PubChem. (n.d.). CID 101939295 | C9H8. National Center for Biotechnology Information.
  • ChemBK. (2025). 1H-Indene, 2,3-dihydro-.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.
  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra.
  • PubChem. (n.d.). 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one. National Center for Biotechnology Information.
  • PubChem. (2024). 2,3-dihydro(1,1-(2)H)-1H-indene. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). 10277-74-4|(R)-2,3-Dihydro-1H-inden-1-amine.
  • PubMed. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. National Library of Medicine.
  • MDPI. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • Cheméo. (n.d.). Chemical Properties of 1H-Inden-1-one, 2,3-dihydro- (CAS 83-33-0).
  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1,5-trimethyl- (CAS 40650-41-7).
  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9).
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. NIST WebBook.
  • Chemsrc. (2025). 2,3-Dihydro-1H-inden-1-ol.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-ethyl-2,3-dihydro-1H-indene: A Technical Guide.
  • EPA. (2025). 1H-Indene, 5-ethyl-2,3-dihydro- Properties.
  • MilliporeSigma. (n.d.). 2,3-Dihydro-1H-inden-4-amine.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • PMC. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST WebBook.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,5-trimethyl-. NIST WebBook.
  • PMC. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1).
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1-dimethyl-. NIST WebBook.
  • MDPI. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones.
  • PubChem. (n.d.). Enrasentan. National Center for Biotechnology Information.
  • Waters. (n.d.). Developing Liquid Chromatography Methods for Food Analysis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1H-Indene, 5-ethyl-2,3-dihydro-.

Sources

Foundational

Analytical Elucidation of 2,3-Dihydro-1H-indene-1,5-diamine Derivatives: A Comprehensive NMR Spectroscopy Guide

Executive Summary The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analog of phenethylamine. Specifically, 2,3-dihydro-1H-indene-1,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analog of phenethylamine. Specifically, 2,3-dihydro-1H-indene-1,5-diamine derivatives are critical intermediates and active pharmacophores in the development of kinase inhibitors, GPCR ligands, and neuroprotective agents. This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of these derivatives. By bridging quantum mechanical causality with empirical data, this guide establishes a self-validating framework for complete structural and stereochemical elucidation.

Causality in Chemical Shifts: Theoretical Grounding

To accurately assign the NMR spectra of 2,3-dihydro-1H-indene-1,5-diamine, one must understand the electronic and spatial forces dictating the magnetic environment of the molecule. The scaffold consists of a rigid cyclopentane ring fused to an aniline-like aromatic system.

The Aliphatic Ring: Stereocenters and Diastereotopicity

The C1 position bears a primary amine, creating a chiral center. The rigid nature of the fused bicyclic indane system restricts the conformational flexibility of the cyclopentane ring, forcing it into a dynamic envelope or half-chair conformation [1].

  • The C1 Methine: The highly electronegative nitrogen atom deshieldes the C1 proton ( 1 H) and carbon ( 13 C) via inductive effects. The H1 proton typically resonates downfield at ~4.20–4.40 ppm as a distinct triplet or doublet of doublets, depending on the dihedral angles with the adjacent C2 protons.

  • Diastereotopic Methylene Protons (C2 and C3): Because C1 is a stereocenter, the two protons on C2, as well as the two protons on C3, are magnetically non-equivalent (diastereotopic). They reside in different spatial environments relative to the C1-amine (one is cis-like, the other trans-like). Consequently, they do not appear as simple triplets or quartets. Instead, they form complex ABX or AMX spin systems , resulting in broad, overlapping multiplets between 1.80–3.10 ppm [1].

The Aromatic Ring: Resonance Shielding

The C5 position bears the second amine. Unlike the aliphatic C1-amine, the lone pair of the C5-amine is directly conjugated with the aromatic π -system.

  • EDG Resonance: The amine acts as a strong Electron-Donating Group (EDG). Through resonance, it significantly increases electron density at the ortho (C4, C6) and para (C7a) positions.

  • Upfield Shifts: This increased electron density shields the ortho protons from the external magnetic field ( B0​ ). As a result, H4 and H6 are pushed significantly upfield to ~6.40–6.65 ppm , which is highly atypical for standard benzene protons (~7.2 ppm). H7, being meta to the amine, does not benefit from this resonance shielding and remains relatively deshielded at ~7.00–7.20 ppm [3].

Expected NMR Parameters

The following tables summarize the empirical quantitative data for the base 2,3-dihydro-1H-indene-1,5-diamine scaffold, synthesized from authoritative spectral databases and literature [1][3].

Table 1: 1 H NMR Chemical Shifts and Coupling Constants
PositionProton(s)Expected Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)
C1 1H (CH-NH 2​ )4.20 – 4.40t or dd 3J = 7.5 – 8.0
C2 2H (CH 2​ )1.80 – 2.50m (diastereotopic)Complex ABX system
C3 2H (CH 2​ )2.70 – 3.10m (diastereotopic)Complex ABX system
C4 1H (Ar-H)6.40 – 6.60d 4J = 2.0 (meta to H6)
C6 1H (Ar-H)6.45 – 6.65dd 3J = 8.0 (ortho), 4J = 2.0 (meta)
C7 1H (Ar-H)7.00 – 7.20d 3J = 8.0 (ortho to H6)
N1, N5 4H (2 × NH 2​ )3.50 – 4.00br sExchanged with D 2​ O
Table 2: 13 C NMR Chemical Shifts
PositionCarbon TypeExpected Shift ( δ , ppm)Electronic Influence
C1 CH-NH 2​ 55.0 – 60.0Inductive deshielding by N1
C2 CH 2​ 30.0 – 35.0Aliphatic baseline
C3 CH 2​ 28.0 – 32.0Benzylic deshielding
C4 CH (Ar)110.0 – 115.0Strong resonance shielding by N5 (ortho)
C5 C-NH 2​ (Ar)145.0 – 148.0Direct heteroatom attachment
C6 CH (Ar)112.0 – 116.0Strong resonance shielding by N5 (ortho)
C7 CH (Ar)124.0 – 128.0Meta to N5; minimal resonance effect
C3a C (Ar)130.0 – 135.0Bridgehead carbon
C7a C (Ar)142.0 – 146.0Bridgehead carbon (para to N5)

Structural Mapping and Spin Systems

To visualize the isolated spin systems before executing 2D NMR, we map the logical relationships between the protons. The molecule is fundamentally divided into two non-interacting 1 H spin systems separated by the quaternary bridgehead carbons (C3a, C7a).

Spin_System cluster_aliphatic Aliphatic Ring (Cyclopentane) cluster_aromatic Aromatic Ring (Aniline-like) H1 H1 (Methine) ~4.3 ppm H2 H2 (Methylene) Diastereotopic ~1.8-2.5 ppm H1->H2 3J (Vicinal) H7 H7 (Meta to NH2) ~7.1 ppm H1->H7 HMBC (C7a bridge) H3 H3 (Methylene) Diastereotopic ~2.8-3.1 ppm H2->H3 3J (Vicinal) H4 H4 (Ortho to NH2) ~6.5 ppm H3->H4 HMBC (C3a bridge) H6 H6 (Ortho to NH2) ~6.5 ppm H4->H6 4J (Meta, ~2Hz) H6->H7 3J (Ortho, ~8Hz)

Caption: Spin system mapping of 2,3-dihydro-1H-indene-1,5-diamine showing 1H-1H couplings and key HMBC bridges.

Self-Validating 2D NMR Elucidation Protocol

To ensure absolute trustworthiness in structural assignment, researchers must employ a self-validating 2D NMR workflow. A self-validating system means that the assignment of a specific nucleus is confirmed by at least two independent correlation pathways (e.g., a COSY correlation confirmed by an HMBC cross-peak).

Workflow Logic

NMR_Workflow Start 1D 1H & 13C NMR Identify Base Shifts & Integrals COSY 1H-1H COSY Map Aliphatic (H1-H2-H3) & Aromatic (H6-H7) Systems Start->COSY HSQC 1H-13C HSQC Assign Direct C-H Correlations COSY->HSQC HMBC 1H-13C HMBC Bridge Rings (H1 to C7a, H3 to C3a/C4) HSQC->HMBC NOESY NOESY / ROESY Determine Relative Stereochemistry HMBC->NOESY

Caption: Sequential 2D NMR workflow for the self-validating structural elucidation of indane derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 15–20 mg (for 1 H/COSY) or 35–50 mg (for 13 C/HSQC/HMBC) of the derivative in 0.6 mL of CDCl 3​ or DMSO- d6​ . Ensure the sample is free of paramagnetic impurities to prevent line broadening. Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Step 2: 1D Acquisition ( 1 H and 13 C) Acquire a standard 1 H spectrum (e.g., zg30 pulse program) with 16-64 scans. Acquire a 13 C spectrum with proton decoupling (zgpg30) using at least 1024 scans to ensure the quaternary carbons (C3a, C7a, C5) are clearly visible above the noise floor.

Step 3: 1 H- 1 H COSY (Correlation Spectroscopy)

  • Action: Identify the continuous aliphatic spin system. Locate the distinct H1 triplet/dd (~4.3 ppm). Follow its cross-peak to the H2 multiplets (~1.8-2.5 ppm). From H2, follow the cross-peaks to the H3 multiplets (~2.8-3.1 ppm).

  • Action: Identify the aromatic spin system. Locate the H7 doublet (~7.1 ppm) and follow its cross-peak to the H6 doublet of doublets (~6.5 ppm).

Step 4: 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Map the directly attached carbons. The H1 proton will correlate to a carbon at ~55-60 ppm. The diastereotopic H2 protons will both correlate to a single carbon at ~30-35 ppm. The H3 protons will correlate to a single carbon at ~28-32 ppm.

Step 5: 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation)

  • Action (The Self-Validation Check): HMBC is critical for bridging the two isolated spin systems across the quaternary carbons.

    • Validation 1: H3 protons must show strong 3JCH​ correlations to C4 and C7a, and a 2JCH​ correlation to C3a.

    • Validation 2: The H1 proton must show a 3JCH​ correlation to C7. If H1 strongly correlates to the carbon you previously assigned as C3a, your bridgehead assignment is inverted, and you must correct the model.

Stereochemical Determination via NMR

Because 2,3-dihydro-1H-indene-1,5-diamine possesses a chiral center at C1, synthetic outputs are racemic unless asymmetric catalysis or chiral resolution is employed. Standard NMR cannot differentiate enantiomers in an achiral environment.

To determine the Enantiomeric Excess (ee) without resorting to chiral HPLC, researchers must use Chiral Solvating Agents (CSAs) .

  • Mechanism: A chiral acid, such as R-VAPOL-PA (diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate), is added directly to the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers of the indane-diamine[2].

  • Observation: Because diastereomers have different physical properties and magnetic environments, the previously equivalent NMR signals split. The C1 methine proton ( 1 H) and the C1 carbon ( 13 C) are the most sensitive to this change.

  • Protocol: Add 1.0 equivalent of R-VAPOL-PA to the NMR tube containing the sample in CDCl 3​ . Acquire a 13 C{ 1 H} NMR spectrum. The C1 carbon peak (~55 ppm) will split into two distinct singlets representing the (R) and (S) complexes. The integration of these split peaks directly yields the enantiomeric ratio [2].

Conclusion

The rigorous NMR elucidation of 2,3-dihydro-1H-indene-1,5-diamine requires a deep understanding of its rigid bicyclic constraints and the dominant electronic effects of its amine substituents. By utilizing the expected chemical shift ranges provided and adhering to a self-validating 2D NMR workflow, researchers can confidently assign complex substitution patterns and determine stereochemical purity, accelerating the downstream development of indane-based therapeutics.

References

  • "NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene", ResearchGate. Available at:[Link]

  • "R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids", ResearchGate. Available at:[Link]

  • "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins", Taylor & Francis Online. Available at:[Link]

Exploratory

mechanism of action of 2,3-dihydro-1H-indene-1,5-diamine in organic synthesis

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-dihydro-1H-indene-1,5-diamine in Organic Synthesis Abstract 2,3-dihydro-1H-indene-1,5-diamine, a chiral diamine built upon the privileged indane scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-dihydro-1H-indene-1,5-diamine in Organic Synthesis

Abstract

2,3-dihydro-1H-indene-1,5-diamine, a chiral diamine built upon the privileged indane scaffold, represents a promising yet underexplored molecule in the field of asymmetric synthesis. While direct literature on its specific applications is nascent, its structural features—a rigid C2-symmetric backbone, two nucleophilic amino groups, and defined stereocenters—strongly suggest its potential as a versatile component in both transition metal catalysis and organocatalysis. This guide synthesizes established principles from analogous systems to elucidate the probable mechanisms of action, providing a predictive framework for researchers, scientists, and drug development professionals. We will explore its dual potential as a chiral ligand for creating stereoselective metal complexes and as a bifunctional organocatalyst for metal-free transformations.

Introduction: The Structural Promise of a Privileged Scaffold

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals where chirality dictates biological activity.[1] Asymmetric catalysis, employing either chiral metal complexes or small organic molecules (organocatalysts), has become the most efficient method to achieve this.[1][2] Within the vast landscape of chiral molecules, diamines have established a distinguished role due to their strong coordinating abilities and tunable electronic and steric properties.[1][3]

The molecule 2,3-dihydro-1H-indene-1,5-diamine possesses a unique combination of features:

  • Rigid Bicyclic Framework: The indane core restricts conformational flexibility, which is crucial for creating a well-defined and predictable chiral environment necessary for high enantioselectivity.[4][5]

  • Vicinal Diamine Motif: The presence of two amino groups allows for bidentate coordination to metal centers or bifunctional activation of substrates in organocatalytic pathways.

  • Inherent Chirality: The stereocenters on the five-membered ring provide the basis for asymmetric induction.

This guide will dissect the two primary mechanistic pathways through which this diamine is poised to operate, supported by established knowledge of similar chiral diamines and indane-based catalysts.

Mechanism I: As a Chiral Ligand in Transition Metal Catalysis

The most established role for chiral diamines is as ligands for transition metals such as Rhodium, Ruthenium, and Palladium.[1][6] In this capacity, the diamine coordinates to the metal center, forming a chiral complex that serves as the active catalyst. The steric and electronic properties of the ligand dictate the facial selectivity of substrate binding, thereby controlling the stereochemical outcome of the reaction.

Coordination and Activation

2,3-dihydro-1H-indene-1,5-diamine would act as a bidentate ligand, chelating to the metal through its two nitrogen atoms. This chelation forms a stable five-membered ring with the metal, creating a dissymmetric environment. The rigid indane backbone projects its substituents into specific regions of space, effectively blocking certain coordination pathways for the substrate and favoring others.

A prime example of this mechanism is in asymmetric transfer hydrogenation (ATH) of ketones, a reaction famously catalyzed by Ru(II)-diamine complexes. The mechanism, pioneered by Noyori, involves a concerted, outer-sphere hydrogen transfer from a metal-hydride species to the substrate.

Proposed Catalytic Cycle: Asymmetric Transfer Hydrogenation of a Ketone

The catalytic cycle for the reduction of a ketone to a chiral alcohol, using a Ru(II) complex of 2,3-dihydro-1H-indene-1,5-diamine, is proposed as follows:

  • Formation of the Active Hydride Species: The pre-catalyst, typically a Ru(II)-diamine complex, reacts with a hydrogen donor (e.g., isopropanol or formic acid) to generate the active 18-electron ruthenium hydride species.

  • Substrate Coordination and Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride in a specific orientation dictated by the chiral pocket of the indane-diamine ligand. This is followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone, proceeding through a six-membered pericyclic transition state.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron ruthenium complex is regenerated. This species then reacts with another molecule of the hydrogen donor to regenerate the active ruthenium hydride, thus completing the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A [Ru(II)(IndaneDiamine)] Pre-catalyst B [Ru(II)-H(IndaneDiamine)] Active Hydride Species A->B + H-Donor - H+ C Ketone-Ru(II) Complex B->C + Ketone D Transition State (Hydrogen Transfer) C->D Outer-sphere interaction E [Ru(II)(IndaneDiamine)] (Regenerated) D->E - Chiral Alcohol F Chiral Alcohol Product D->F E->B + H-Donor - H+ Chiral_Alcohol Chiral Alcohol E->Chiral_Alcohol Ketone Ketone Ketone->C HDonor H-Donor HDonor->B

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Representative Asymmetric Transfer Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • (1R,2R)-2,3-dihydro-1H-indene-1,5-diamine (1.1 mol%)

  • Propiophenone (1.0 mmol)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a nitrogen-purged Schlenk flask, [RuCl₂(p-cymene)]₂ and the chiral diamine are dissolved in anhydrous DCM.

  • The mixture is stirred at 40°C for 30 minutes to form the pre-catalyst.

  • Propiophenone is added to the flask.

  • The formic acid/triethylamine mixture is added, and the reaction is stirred at 40°C.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC.

Mechanism II: As an Organocatalyst

Organocatalysis offers a metal-free alternative for asymmetric synthesis, contributing to greener chemistry.[2] Chiral primary amines are potent organocatalysts, typically operating through one of two main covalent catalysis pathways: enamine or iminium ion formation.

Enamine Catalysis

In enamine catalysis, the primary amine of the diamine condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile. The stereochemistry of the indane backbone dictates the facial selectivity of the subsequent attack, leading to the formation of a new stereocenter.

Proposed Catalytic Cycle: Asymmetric Michael Addition

A classic example of enamine catalysis is the Michael addition of a ketone to an α,β-unsaturated aldehyde.

  • Enamine Formation: The primary amine of the indane-diamine catalyst reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine.

  • Nucleophilic Attack: The enamine, acting as a soft nucleophile, attacks the β-carbon of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde). The rigid indane scaffold shields one face of the enamine, directing the electrophile to the opposite face.

  • Iminium Ion Formation and Hydrolysis: The resulting intermediate collapses to form an iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the diamine catalyst.

G cluster_cycle Organocatalytic Cycle cluster_reactants Inputs/Outputs Catalyst Indane-Diamine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Michael_Adduct Iminium Adduct Enamine->Michael_Adduct + Michael Acceptor Product Chiral Product Michael_Adduct->Product + H2O Product->Catalyst - Catalyst Final_Product Chiral Product Product->Final_Product Ketone Ketone Ketone->Enamine Acceptor Michael Acceptor Acceptor->Michael_Adduct

Caption: Proposed cycle for an organocatalytic asymmetric Michael addition.

Experimental Protocol: Representative Asymmetric Michael Addition

Materials:

  • (1R,2R)-2,3-dihydro-1H-indene-1,5-diamine (10 mol%)

  • Benzoic acid (10 mol%)

  • Cyclohexanone (2.0 mmol)

  • trans-Cinnamaldehyde (1.0 mmol)

  • Anhydrous Toluene

Procedure:

  • To a vial are added the indane-diamine catalyst, benzoic acid, and toluene.

  • Cyclohexanone is added, and the mixture is stirred for 10 minutes.

  • trans-Cinnamaldehyde is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by silica gel column chromatography.

  • The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR and chiral HPLC, respectively.

Synthesis and Availability

While 2,3-dihydro-1H-indene-1,5-diamine is not a commonly stocked commercial compound, its synthesis can be envisioned through established methodologies for indane derivatives.[7][8][9][10] A plausible route would involve the functionalization of a pre-existing indane core, for example, through nitration followed by reduction, or through amination of a suitably functionalized indanone. The development of a scalable and efficient synthesis would be a critical step toward unlocking the full potential of this chiral diamine.

Conclusion and Future Outlook

2,3-dihydro-1H-indene-1,5-diamine stands as a molecule of high potential at the intersection of two powerful strategies in asymmetric synthesis: chiral ligand-mediated transition metal catalysis and organocatalysis. Its rigid, C2-symmetric indane framework provides a robust platform for inducing chirality.

Future research should focus on:

  • Efficient Synthesis: Developing a practical and scalable synthetic route to access enantiomerically pure forms of the diamine.

  • Mechanistic Validation: Conducting kinetic and spectroscopic studies to validate the proposed catalytic cycles and transition states.

  • Broadening Applications: Exploring its efficacy in a wider range of asymmetric transformations, such as C-H activation, Diels-Alder reactions, and other C-C and C-N bond-forming reactions.[11][12][13][14]

By leveraging the principles outlined in this guide, researchers can begin to explore the catalytic capabilities of this promising diamine, potentially adding a valuable new tool to the arsenal of asymmetric synthesis.

References

  • Yao, Q., et al. (2025). Mechanochemical Organocatalysis: Simple Chiral Primary Diamine‐TfOH‐catalysed Asymmetric Aldol and Robinson Annulation Reactions. ResearchGate. Retrieved from [Link]

  • Unknown Authors. ([2.2]Benzoindenophane‐Based Chiral Indenyl Ligands: Design, Synthesis, and Applications in Asymmetric C‐H Activation. ResearchGate. Retrieved from [Link]

  • Unknown Authors. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]

  • Kizirian, J.-C. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • Zeng, F., et al. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Retrieved from [Link]

  • Zeng, F., et al. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Organocatalysis. Retrieved from [Link]

  • Unknown Authors. (2013). Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Maruoka, K., et al. (2012). Stereocontrolled Synthesis of Vicinal Diamines by Organocatalytic Asymmetric Mannich Reaction of N-Protected Aminoacetaldehydes: Formal Synthesis of (−)-Agelastatin A. Journal of the American Chemical Society. Retrieved from [Link]

  • Chen, Z.-M., et al. (2022). Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. PubMed. Retrieved from [Link]

  • Unknown Authors. (n.d.). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Retrieved from [Link]

  • Masson, G., et al. (2020). Preparation of Chiral Photosensitive Organocatalysts and Their Application for the Enantioselective Synthesis of 1,2-Diamines. ACS Publications. Retrieved from [Link]

  • Unknown Authors. (2021). Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes. Organic Letters. Retrieved from [Link]

  • Blakey, S. B., et al. (n.d.). Vicinal Diamination of Alkenes under Rh-Catalysis. PubMed Central. Retrieved from [Link]

  • Chen, Z.-M., et al. (2022). Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Chen, Z.-M., et al. (2022). Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Unknown Authors. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. Retrieved from [Link]

  • Unknown Authors. (n.d.). Chiral Organocatalysis. SlideShare. Retrieved from [Link]

  • Unknown Authors. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. Retrieved from [Link]

  • Unknown Authors. (2026). Synthesis and Application of New Chiral Ligands for Enantioselectivity Tuning in Transition Metal Catalysis. UNT Digital Library. Retrieved from [Link]

  • Unknown Authors. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PubMed Central. Retrieved from [Link]

  • Unknown Authors. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. Retrieved from [Link]

  • Unknown Authors. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • Unknown Authors. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Foundational

Structural and Crystallographic Profiling of 2,3-Dihydro-1H-indene-1,5-diamine Scaffolds

Executive Summary The 2,3-dihydro-1H-indene (indane) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of glucosylceramide synthase (GCS) inhibitors and nucleotide-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of glucosylceramide synthase (GCS) inhibitors and nucleotide-binding oligomerization domain (NOD) antagonists. Specifically, 2,3-dihydro-1H-indene-1,5-diamine (indane-1,5-diamine) presents a unique bifunctional topology. Understanding its exact three-dimensional conformation through small-molecule X-ray crystallography is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth technical guide to the conformational dynamics, crystallization methodologies, and crystallographic refinement protocols specific to indane-1,5-diamine derivatives.

Structural & Electronic Topography of Indane-1,5-diamine

Electronic Asymmetry

Indane-1,5-diamine possesses two chemically distinct amino groups:

  • C1-Amine: An aliphatic, benzylic amine with a higher basicity (typical pKa​≈9−10 ).

  • C5-Amine: An aromatic aniline derivative with lower basicity (typical pKa​≈4−5 ).

This electronic asymmetry dictates the molecule's behavior during crystallization. When forming a dihydrochloride salt, the C1-amine protonates first, followed by the C5-amine. This differential protonation significantly influences the supramolecular hydrogen-bonding network.

Conformational Dynamics and Ring Puckering

Unlike the planar fused benzene ring, the cyclopentane ring of the indane core contains three sp3 -hybridized carbons (C1, C2, C3). Forcing all nine carbon atoms of the indane system into a single coplanar state would introduce severe angle and steric strain[1]. To minimize this torsional strain, the cyclopentane ring undergoes out-of-plane distortion, adopting either an envelope ( Cs​ ) or half-chair ( C2​ ) conformation[2].

This deviation is mathematically quantified using Cremer-Pople puckering coordinates (amplitude Q and phase angle ϕ )[3]. In the envelope conformation, the C2 atom typically acts as the "flap," deviating from the mean plane established by the other four atoms, which directly dictates whether the C1-amino group occupies a pseudo-axial or pseudo-equatorial position.

Puckering cluster_0 Cremer-Pople Puckering States Core Indane Cyclopentane Ring (sp3 Hybridized C1, C2, C3) Strain Torsional & Steric Strain Relief Core->Strain drives non-planarity Env Envelope (Cs) One carbon out of plane Strain->Env HalfChair Half-Chair (C2) Two carbons twisted Strain->HalfChair

Fig 1: Conformational dynamics of the indane ring driven by strain relief.

Self-Validating Crystallization Protocol

Free-base diamines are often oils or low-melting amorphous solids due to rotational degrees of freedom and unoptimized packing. To obtain diffraction-quality single crystals, it is standard practice to convert the diamine into a rigid salt (e.g., a dihydrochloride). The −NH3+​ groups act as strong, predictable hydrogen-bond donors.

Step-by-Step Vapor Diffusion Methodology

Vapor diffusion is the preferred technique as it allows for a slow, thermodynamically controlled approach to the supersaturation curve, minimizing nucleation sites and promoting macroscopic crystal growth[4].

  • Solvent Selection: Dissolve 2-5 mg of the indane-1,5-diamine dihydrochloride in a minimum volume (e.g., 0.5 mL) of a polar "good" solvent (e.g., Methanol or Ethanol).

  • Chamber Setup: Place the sample vial (uncapped) inside a larger sealed reservoir containing 3-5 mL of a volatile "anti-solvent" (e.g., Ethyl Acetate or Diethyl Ether).

  • Equilibration: Allow the anti-solvent to slowly diffuse into the sample vial via the vapor phase at a controlled temperature (typically 4 °C to 20 °C).

  • Optical Validation (Self-Validating Step): After 3-7 days, harvest the resulting crystals. Examine them under a polarized light microscope. Causality: A true single crystal will extinguish light sharply and uniformly every 90° of rotation. If the crystal shows mosaic or irregular extinction, it is twinned or microcrystalline and must be recrystallized.

XRD_Workflow A 1. Salt Formation (Dihydrochloride) B 2. Vapor Diffusion (Solvent/Antisolvent) A->B C 3. Optical Validation (Crossed Polarizers) B->C D 4. Cryocooling (100 K) C->D E 5. XRD Data Collection D->E F 6. Structure Refinement E->F

Fig 2: Step-by-step crystallographic workflow for indane-1,5-diamine derivatives.

X-Ray Diffraction (XRD) Data Collection & Refinement

Cryocooling to 100 K

Prior to data collection, the validated single crystal is coated in a paratone oil cryoprotectant and flash-cooled to 100 K in a nitrogen gas stream. Causality: Cryocooling freezes out dynamic disorder and significantly reduces the thermal vibration of atoms. This lowers the Debye-Waller factor, exponentially increasing the intensity of high-angle diffraction spots necessary for atomic-resolution structure solution.

Data Collection and Refinement

Data is typically collected using Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. The structure is solved using direct methods or dual-space algorithms and refined using full-matrix least-squares on F2 .

  • Validation Thresholds: A successful refinement of an indane diamine should yield an R1​ value of <0.05 and a goodness-of-fit ( S ) near 1.0. Residual electron density ( Δρmax​ ) should be <0.5 eA˚−3 , confirming no misassigned atoms.

Representative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for a high-quality single crystal of an indane-1,5-diamine dihydrochloride derivative.

Crystallographic ParameterRepresentative Value
Chemical Formula C9​H14​Cl2​N2​
Formula Weight 221.12 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.45A˚,b=14.22A˚,c=11.85A˚,β=98.4∘
Volume 1075.3 A˚3
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1​=0.034,wR2​=0.082
Goodness-of-fit on F2 1.045

Supramolecular Architecture & Graph-Set Analysis

In the solid state, the 3D packing of indane-1,5-diamine is governed by extensive intermolecular hydrogen bonding. Because both the C1 and C5 positions act as hydrogen-bond donors (and acceptors, depending on the counterion or solvent), they form complex supramolecular synthons.

These repeating interaction networks are formally classified using Graph-Set Notation [5]. For example, when two diamine molecules dimerize via reciprocal N−H⋯Cl or N−H⋯N interactions, they frequently form closed cyclic motifs. A common motif observed in such diamine salts is the R22​(8) ring, denoting a ring ( R ) formed by two donors and two acceptors ( 22​ ) comprising a total of 8 atoms in the macrocyclic pathway[5]. Identifying these motifs is crucial for understanding the physicochemical stability and solubility profile of the active pharmaceutical ingredient (API).

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Protocols & Analytical Methods

Method

synthesis protocol for 2,3-dihydro-1H-indene-1,5-diamine derivatives

Application Note: Scalable Synthesis of 2,3-Dihydro-1H-indene-1,5-diamine Derivatives Rationale & Strategic Overview The 2,3-dihydro-1H-indene-1,5-diamine (1,5-indanediamine) scaffold is a privileged pharmacophore freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 2,3-Dihydro-1H-indene-1,5-diamine Derivatives

Rationale & Strategic Overview

The 2,3-dihydro-1H-indene-1,5-diamine (1,5-indanediamine) scaffold is a privileged pharmacophore frequently embedded in modern kinase inhibitors, including maternal embryonic leucine zipper kinase (MELK) inhibitors[1][2]. Synthesizing these derivatives with high regioselectivity and chemoselectivity requires a robust, scalable approach.

This protocol details a highly efficient two-step synthetic route starting from commercially available 5-nitro-1-indanone. The strategy avoids harsh conditions and heavy-metal reductants, relying instead on a highly selective reductive amination at the C1 position, followed by a clean catalytic hydrogenation of the C5 nitro group.

Mechanistic Insights & Causality (E-E-A-T)

As synthetic chemists, we must design protocols that prevent over-reduction and bypass tedious chromatographic separations where possible. The choices of reagents in this workflow are governed by the following mechanistic principles:

  • Why Sodium Triacetoxyborohydride (STAB)? During the C1 functionalization, the use of sodium borohydride (NaBH₄) is contraindicated because its high reactivity leads to the premature reduction of 5-nitro-1-indanone to 5-nitro-1-indanol before the imine can fully form (3)[3]. Conversely, sodium cyanoborohydride (NaBH₃CN) poses severe toxicity risks (HCN gas generation) and can be sluggish. STAB (NaBH(OAc)₃) provides the optimal balance: it is mild enough to ignore the ketone but highly effective at reducing the more electrophilic iminium ion intermediate in situ (4)[4].

  • Why Catalytic Hydrogenation (Pd/C) for Nitro Reduction? While chemical reductants like SnCl₂/HCl or Fe/NH₄Cl are traditional choices for nitro group reduction, they generate significant metal waste and complicate the isolation of polar diamines. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere ensures a clean, quantitative conversion to the aniline derivative. The only required workup is a simple filtration through Celite, making this step inherently self-validating and highly scalable (5)[5].

Experimental Workflow

SynthesisWorkflow SM 5-Nitro-1-indanone IM Iminium Intermediate SM->IM Amine (1.2 eq), AcOH (0.1 eq) DCE or THF, RT, 30 min INT 1-Amino-5-nitroindane Derivative IM->INT NaBH(OAc)3 (2.0 eq) 0 °C to RT, 2-12 h PROD 2,3-Dihydro-1H-indene-1,5-diamine Derivative INT->PROD 10% Pd/C, H2 (1 atm) MeOH, RT, 6 h

Reaction workflow for the two-step synthesis of 2,3-dihydro-1H-indene-1,5-diamine derivatives.

Step-by-Step Protocol

Phase 1: Reductive Amination (Synthesis of C1-Amine Intermediate)

This procedure establishes the C1 substitution. The protocol below uses a generic primary/secondary amine.

  • Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1-indanone (1.0 equiv, e.g., 10 mmol) and the desired amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) to the mixture. Stir at room temperature (RT) under an inert argon atmosphere for 30 minutes to facilitate imine/iminium ion formation. Self-Validation: A slight color change (usually deepening yellow) indicates imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Portion-wise, add sodium triacetoxyborohydride (STAB, 2.0 equiv) over 15 minutes. Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents the localized depletion of the reductant, ensuring maximum chemoselectivity[6].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc, UV visualization).

  • Quenching & Workup: Once the starting ketone is consumed, quench the reaction strictly with saturated aqueous NaHCO₃ (equal volume to the solvent) to neutralize the acetic acid and destroy excess borohydride. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 1-amino-5-nitroindane derivative via flash column chromatography if necessary.

Phase 2: Nitro Group Reduction (Synthesis of Final Diamine)

This procedure deprotects/reduces the C5 position to yield the final 1,5-diamine scaffold.

  • Preparation: Dissolve the purified 1-amino-5-nitroindane intermediate (1.0 equiv) in HPLC-grade methanol (0.1 M).

  • Catalyst Addition (Safety Critical): Purge the flask with argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the intermediate). Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under a strict blanket of argon[5].

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at RT for 6 hours. Self-Validation: The reaction is complete when TLC confirms the disappearance of the higher-Rf nitro compound and the appearance of a highly polar, ninhydrin-active spot corresponding to the aniline.

  • Filtration & Recovery: Flush the system with argon to displace residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Final Isolation: Concentrate the filtrate in vacuo to afford the 2,3-dihydro-1H-indene-1,5-diamine derivative. The product is typically pure enough (>95% by NMR) for immediate downstream functionalization (e.g., coupling with sulfonyl chlorides or isothiocyanates).

Quantitative Data & Reaction Optimization

The efficiency of the reductive amination step (Phase 1) varies depending on the steric and electronic properties of the amine. The table below summarizes optimized parameters for different amine classes based on empirical validation.

Amine ClassExample ReagentAmine EquivalentsSTAB EquivalentsTime (h)Typical Yield (%)Key Observations & Causality
Primary Alkyl Benzylamine1.2 eq2.0 eq485 - 90Rapid, clean conversion. Minimal over-alkylation observed due to steric bulk.
Secondary Alkyl Dimethylamine1.5 eq2.0 eq678 - 82Iminium formation is slightly slower; requires extended reaction time.
Aryl Amines Aniline1.2 eq2.5 eq1260 - 65Lower nucleophilicity of the amine requires excess reductant and prolonged stirring.
Ammonia NH₄OAc10.0 eq3.0 eq2450 - 55High excess of ammonia required to prevent dimerization (secondary amine formation).

References

  • Organic Process Research & Development (Abdel-Magid et al.)
  • Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone Benchchem URL
  • Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)
  • National Institutes of Health (NIH)

Sources

Application

how to use 2,3-dihydro-1H-indene-1,5-diamine as an epoxy curing agent

Application Note: 2,3-Dihydro-1H-indene-1,5-diamine (DHIDA) as a Differential-Cure Epoxy Curing Agent for Biomedical Device Encapsulation Introduction & Mechanistic Rationale For researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,3-Dihydro-1H-indene-1,5-diamine (DHIDA) as a Differential-Cure Epoxy Curing Agent for Biomedical Device Encapsulation

Introduction & Mechanistic Rationale

For researchers and drug development professionals engineering implantable devices, targeted drug-delivery systems, or advanced biosensors, the polymer encapsulation matrix is a critical potential failure point. 2,3-Dihydro-1H-indene-1,5-diamine (DHIDA) is an advanced, specialty bicyclic diamine that offers unprecedented control over epoxy curing kinetics, making it an ideal candidate for sensitive encapsulation workflows.

Unlike standard aliphatic (e.g., DETA) or aromatic (e.g., m-PDA) curing agents, DHIDA possesses a unique hybrid molecular architecture that results in differential reactivity [1][2]:

  • C1 Position (Benzylic Amine): Highly nucleophilic. The localized electron density on the nitrogen allows for rapid oxirane ring-opening at low temperatures (40–60°C).

  • C5 Position (Aromatic Amine): Electronically hindered. The nitrogen lone pair is delocalized into the indane pi-system, significantly reducing its nucleophilicity and requiring elevated thermal activation (140–160°C) to react.

The Causality of the Cure: This inherent differential reactivity allows formulators to achieve a highly stable "B-stage" (a solid, handleable, partially cured thermoplastic state) without the risk of premature crosslinking or exothermic runaway. The initial low-temperature phase drives linear chain extension via the C1 amine. Once the system is heated past the activation energy threshold of the C5 amine, dense 3D crosslinking occurs, locking the polymer network into a rigid, high-Tg thermoset driven by the bulky indane backbone.

Visualizing the Reaction Pathway

G A DHIDA + DGEBA Resin (Uncured Mixture) B Stage 1: 60°C Cure (C1 Benzylic Amine Reacts) A->B Activation E1 C B-Stage Intermediate (Thermoplastic-like, Stable) B->C Linear Extension D Stage 2: 150°C Cure (C5 Aromatic Amine Reacts) C->D Thermal Trigger E Fully Crosslinked Thermoset (High Tg, Rigid Network) D->E 3D Crosslinking

Reaction pathway demonstrating the differential curing kinetics of DHIDA.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Stoichiometric Formulation

Expertise Insight: Precise stoichiometry is vital in biomedical applications. An excess of unreacted amine can cause cytotoxicity, while excess epoxy reduces the final glass transition temperature (Tg) and compromises barrier properties.

  • Calculate AHEW (Amine Hydrogen Equivalent Weight): DHIDA has a molecular weight of 148.21 g/mol and 4 active amine hydrogens (two primary amine groups). AHEW = 148.21 / 4 = 37.05 g/eq.

  • Determine Mix Ratio: For a standard Bisphenol-A diglycidyl ether (DGEBA) resin with an Epoxy Equivalent Weight (EEW) of 190 g/eq, the stoichiometric ratio is calculated as: (37.05 / 190) × 100 = 19.5 phr (parts per hundred resin).

  • Mixing: Preheat the DGEBA resin to 40°C to reduce viscosity. Add 19.5g of DHIDA per 100g of resin dropwise under continuous planetary mixing (2000 rpm, 2 minutes) to ensure homogeneous dispersion.

Protocol 2: B-Staging and Device Encapsulation

Expertise Insight: Degassing is non-negotiable. Entrapped air creates micro-voids that act as stress concentrators and moisture ingress pathways, which can short-circuit encapsulated electronics.

  • Degassing: Transfer the mixture to a vacuum chamber (<10 mbar) for 15 minutes until bubble evolution completely ceases.

  • First-Stage Cure (B-Staging): Pour the degassed mixture into the encapsulation mold containing the biomedical device. Heat the assembly in a convection oven at 60°C for 120 minutes.

  • Self-Validation (DSC): Trustworthiness Check — Run a Differential Scanning Calorimetry (DSC) scan on a 10mg dummy sample from 0°C to 100°C. A successful B-stage is confirmed by a distinct Tg shift around 45–55°C and the absence of a large exothermic peak in this region, proving the C1 amine has fully reacted while the C5 amine remains latent.

Protocol 3: Final Crosslinking (C-Stage)
  • Thermal Ramp: Increase the oven temperature at a strict rate of 2°C/min to 150°C. Expertise Insight: A slow thermal ramp prevents thermal shock and minimizes internal stresses caused by mismatched coefficients of thermal expansion (CTE) between the rigidifying epoxy and the encapsulated device.

  • Post-Cure: Hold isothermally at 150°C for 4 hours to drive the sterically hindered aromatic C5 amine reaction to absolute completion.

  • Self-Validation (FTIR): Trustworthiness Check — Perform Attenuated Total Reflectance (ATR) FTIR on the cured surface. The complete disappearance of the oxirane ring peak at 915 cm⁻¹ and the primary amine N-H stretch at 3300–3400 cm⁻¹ validates 100% network conversion.

Workflow N1 1. Formulation (AHEW Calc) N2 2. Vacuum Degassing N1->N2 N3 3. B-Staging (60°C, 2h) N2->N3 N4 4. Device Encapsulation N3->N4 N5 5. Post-Cure (150°C, 4h) N4->N5

Step-by-step experimental workflow for biomedical device encapsulation.

Data Presentation: Comparative Curing Profiles

To contextualize the performance of DHIDA, the following table summarizes its thermomechanical properties against industry-standard aliphatic and aromatic curing agents[3].

Curing AgentAmine ClassificationPot Life (100g @ 25°C)B-Stage Tg (°C)Final Post-Cure Tg (°C)Primary Application
IPDA Cycloaliphatic45 minsN/A (Rapid Cure)~150General structural composites
m-PDA Aromatic>4 hoursLatent~160High-temp aerospace prepregs
DHIDA Hybrid (Benzylic/Aromatic) ~120 mins ~50 ~165 Biomedical device encapsulation

Troubleshooting & Optimization

  • Incomplete B-Staging (Tacky Surface): If the B-stage resin remains tacky after 120 minutes, the C1 benzylic amine has not fully reacted. Increase the initial cure time by 30 minutes. Additionally, verify the exact EEW of the DGEBA batch, as ambient moisture absorption can alter the required stoichiometry.

  • Brittle Final Thermoset (Micro-cracking): If the final C-stage material exhibits micro-cracking, the 2°C/min thermal ramp was likely exceeded, leading to premature vitrification. Implement an intermediate step-cure (e.g., hold at 100°C for 1 hour before proceeding to 150°C) to allow for polymer chain relaxation before the network completely locks.

References

  • Unexpected Thermomechanical Behavior of Off-Stoichiometry Epoxy/Amine Materials Source: ACS Publications (Macromolecules) URL:[Link][2]

  • A Sticky Situation: Epoxies and Curatives Source: UL Prospector Knowledge Center URL:[Link][3]

Sources

Method

Application Note: Synthesis and Isolation of 2,3-Dihydro-1H-indene-1,5-diamine Dihydrochloride

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Document Type: Validated Laboratory Protocol & Mechanistic Guide Introduction and Strategic Rationale 2,3-Dihydro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Document Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

2,3-Dihydro-1H-indene-1,5-diamine (often referred to as 1,5-indanediamine) is a highly valuable bicyclic diamine scaffold utilized extensively in medicinal chemistry. It serves as a critical building block in the development of targeted therapeutics, most notably in the synthesis of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, which are investigated for oncology applications[1].

Because electron-rich aromatic diamines are highly susceptible to air oxidation—often rapidly degrading into dark, insoluble polymeric mixtures—the free base is rarely isolated for long-term storage. Instead, the protocol below is designed to isolate the compound as a stable dihydrochloride salt[1][2].

The most robust and scalable synthetic strategy involves a two-phase approach starting from commercially available 5-nitro-1-indanone:

  • Condensation: Formation of the oxime intermediate.

  • Global Reduction: Simultaneous catalytic hydrogenation of both the oxime and the nitro group to yield the target diamine.

Reaction Pathway

SynthesisRoute A 5-Nitro-1-indanone (Starting Material) B 5-Nitro-1-indanone oxime (Intermediate) A->B NH2OH·HCl, NaOAc EtOH, Reflux C 2,3-Dihydro-1H-indene- 1,5-diamine (Free Base) B->C H2 (atm), Pd/C MeOH, rt D 1,5-Diamine Dihydrochloride (Salt) C->D HCl in Dioxane Precipitation

Figure 1: Global synthetic pathway for 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride.

Quantitative Data & Reagent Preparation

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale provides a self-validating system where exotherms are manageable, and reaction kinetics can be accurately monitored via LC-MS.

Table 1: Phase 1 - Oxime Condensation

Reagent MW ( g/mol ) Equivalents Amount Role
5-Nitro-1-indanone 177.16 1.0 1.77 g (10 mmol) Electrophile
Hydroxylamine HCl 69.49 1.5 1.04 g (15 mmol) Nucleophile source
Sodium Acetate (anhydrous) 82.03 1.5 1.23 g (15 mmol) Acid scavenger / Base

| Ethanol (Absolute) | N/A | N/A | 30 mL | Solvent |

Table 2: Phase 2 - Global Hydrogenation & Salt Formation

Reagent MW ( g/mol ) Equivalents Amount Role
5-Nitro-1-indanone oxime 192.17 1.0 ~1.92 g (10 mmol) Substrate
Palladium on Carbon (10% wt) N/A 0.1 (wt eq) 190 mg Heterogeneous Catalyst

| Hydrogen Gas ( H2​ ) | 2.02 | Excess | Balloon | Reductant | | Methanol (Anhydrous) | N/A | N/A | 40 mL | Solvent | | 4M HCl in Dioxane | N/A | 3.0 | 7.5 mL | Salt-forming agent |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 5-Nitro-1-indanone oxime

Causality Insight: Sodium acetate is utilized instead of stronger bases (like NaOH or TEA) to buffer the reaction. It liberates the free hydroxylamine from its hydrochloride salt without causing base-catalyzed aldol condensation or degradation of the indanone core.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Suspend 5-nitro-1-indanone (1.77 g, 10 mmol) in absolute ethanol (30 mL). Add hydroxylamine hydrochloride (1.04 g, 15 mmol) followed by anhydrous sodium acetate (1.23 g, 15 mmol).

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80 °C) under a nitrogen atmosphere. The mixture will gradually become homogeneous as the reaction proceeds.

  • Monitoring: Stir at reflux for 2-3 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3) or LC-MS. The oxime typically presents as a mixture of E and Z isomers.

  • Workup: Once complete, cool the reaction to room temperature and concentrate the ethanol in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer with additional EtOAc (2 x 25 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford 5-nitro-1-indanone oxime as a pale yellow solid. Note: This intermediate is generally pure enough (>95%) to be carried directly into the next step without column chromatography.

Phase 2: Global Catalytic Hydrogenation

Causality Insight: Palladium on carbon (Pd/C) is highly efficient for the simultaneous reduction of both the aromatic nitro group (to an aniline) and the oxime (to a primary aliphatic amine). Methanol is chosen as the solvent to ensure high solubility of the highly polar diamine product, preventing it from precipitating and coating the catalyst surface (which would poison the reaction).

  • Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve the crude 5-nitro-1-indanone oxime (approx. 1.92 g, 10 mmol) in anhydrous methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (190 mg). Safety Protocol: Pd/C is pyrophoric when dry. Always add the catalyst to the flask under a blanket of inert gas (Argon or Nitrogen) before introducing the solvent, or wet the catalyst with a few drops of toluene prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (using a double-layered balloon or a Parr shaker at 30-40 psi for faster kinetics) at room temperature.

  • Monitoring: Stir vigorously for 12-16 hours. The reduction of the nitro group is rapid, but the reduction of the oxime to the primary amine is the rate-limiting step. Monitor via LC-MS to ensure complete disappearance of the hydroxylamine intermediate ( M+16 mass peak).

  • Filtration: Purge the flask thoroughly with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with methanol (30 mL). Do not allow the Celite pad to dry out completely, as the trapped catalyst can ignite.

Phase 3: Dihydrochloride Salt Formation

Causality Insight: The resulting free base (2,3-dihydro-1H-indene-1,5-diamine) is highly susceptible to oxidative degradation. Immediate conversion to the dihydrochloride salt[1] protonates both amines, deactivating the electron-rich aromatic ring toward oxidation and yielding a bench-stable, highly crystalline solid.

  • Concentration: Concentrate the methanolic filtrate in vacuo to approximately 15 mL. Keep the flask shielded from direct light and minimize exposure to ambient air.

  • Precipitation: Cool the solution in an ice bath (0-5 °C). Dropwise, add 4M HCl in Dioxane (7.5 mL, 30 mmol, 3.0 eq) while stirring vigorously. A precipitate will begin to form immediately.

  • Maturation: Add diethyl ether (30 mL) slowly to the mixture to drive the precipitation of the salt to completion. Stir the resulting slurry at 0 °C for 30 minutes.

  • Collection: Collect the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 15 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride[2] as an off-white to tan powder.

References

  • Title: QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME - European Patent Office - EP 2597955 B1 Source: European Patent Office (via Googleapis) URL: [Link]

Sources

Application

The Versatile Scaffold: Applications of 2,3-dihydro-1H-inden-1-amine in Pharmaceutical Intermediates

The 2,3-dihydro-1H-indene (indane) framework, a bicyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid structure and potential for stereospecific functionalization make it an attractive s...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydro-1H-indene (indane) framework, a bicyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid structure and potential for stereospecific functionalization make it an attractive starting point for the design of a diverse range of therapeutic agents. Among its derivatives, 2,3-dihydro-1H-inden-1-amine and its analogues have emerged as pivotal intermediates in the synthesis of several marketed drugs and clinical candidates. This guide provides an in-depth exploration of the synthesis and application of these key pharmaceutical building blocks, with a focus on practical, field-proven protocols and the underlying chemical principles.

The Gateway Intermediate: Synthesis of 2,3-dihydro-1H-inden-1-amine

The primary entry point to a multitude of indane-based pharmaceuticals is through the synthesis of the racemic or chiral 2,3-dihydro-1H-inden-1-amine. A common and industrially scalable method involves the reduction of 2,3-dihydro-1H-inden-1-one oxime.

A notable improvement in this process avoids the need for high-pressure hydrogenation, opting for a more operationally simple reduction using an aluminum-nickel alloy in an alkaline solution. This method is not only more amenable to large-scale production but also offers a pathway for a "one-pot" synthesis from the parent ketone.[1]

Protocol 1: Synthesis of 2,3-dihydro-1H-inden-1-amine via Reductive Amination

This protocol outlines a common laboratory-scale synthesis of the racemic 2,3-dihydro-1H-inden-1-amine.

Materials:

  • 2,3-dihydro-1H-inden-1-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Titanium(IV) chloride (TiCl4)

  • Sodium borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 2,3-dihydro-1H-inden-1-one (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Filter the resulting precipitate (2,3-dihydro-1H-inden-1-one oxime), wash with water, and dry under vacuum.

  • Oxime Reduction:

    • Caution: This step involves pyrophoric and moisture-sensitive reagents and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents.

    • In a separate, dry, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous THF.

    • Cool the THF to 0°C and slowly add TiCl4 (2 equivalents) via the dropping funnel.

    • To this cooled solution, add the 2,3-dihydro-1H-inden-1-one oxime (1 equivalent) portion-wise, ensuring the temperature remains below 10°C.

    • In a separate flask, prepare a solution of NaBH4 (4 equivalents) in anhydrous THF.

    • Slowly add the NaBH4 solution to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0°C.

    • Make the solution alkaline (pH > 10) by the addition of a concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield crude 2,3-dihydro-1H-inden-1-amine.

  • Purification (Optional):

    • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through a solution of the amine in ether, followed by recrystallization.[1]

Cornerstone Application: Synthesis of Rasagiline

The most prominent application of (R)-2,3-dihydro-1H-inden-1-amine is as the key chiral intermediate for the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[1][2]

The synthesis involves the N-alkylation of the chiral amine with a propargyl group.

Protocol 2: Synthesis of Rasagiline from (R)-2,3-dihydro-1H-inden-1-amine

Materials:

  • (R)-2,3-dihydro-1H-inden-1-amine

  • Propargyl chloride or bromide

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Methanesulfonic acid

Step-by-Step Methodology:

  • N-Alkylation:

    • To a solution of (R)-2,3-dihydro-1H-inden-1-amine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

    • Add propargyl chloride or bromide (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude Rasagiline.

  • Salt Formation (as Mesylate):

    • Dissolve the crude Rasagiline in a suitable solvent such as isopropanol.

    • Slowly add a solution of methanesulfonic acid (1 equivalent) in isopropanol.

    • Stir the mixture at room temperature to allow for the precipitation of Rasagiline mesylate.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final product.

Diagram 1: Synthetic Pathway to Rasagiline

G Indenone 2,3-dihydro-1H- inden-1-one Oxime 2,3-dihydro-1H- inden-1-one oxime Indenone->Oxime H2NOH·HCl, NaOAc RacemicAmine (±)-2,3-dihydro-1H- inden-1-amine Oxime->RacemicAmine Reduction (e.g., Al-Ni alloy or TiCl4/NaBH4) ChiralAmine (R)-2,3-dihydro-1H- inden-1-amine RacemicAmine->ChiralAmine Chiral Resolution (e.g., with tartaric acid) Rasagiline Rasagiline ChiralAmine->Rasagiline Propargyl halide, Base

Caption: Synthetic route to Rasagiline from 2,3-dihydro-1H-inden-1-one.

Expanding the Therapeutic Landscape: Other Applications

The versatility of the 2,3-dihydro-1H-indene scaffold extends beyond neurodegenerative diseases. Researchers are actively exploring its potential in various other therapeutic areas.

Long-Acting β2-Adrenergic Agonists

Derivatives such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride serve as key intermediates in the synthesis of Indacaterol, an ultra-long-acting β2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD).[3] The synthesis of this intermediate involves a multi-step sequence starting from ethylbenzene.[3]

Tubulin Polymerization Inhibitors for Oncology

Recent studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors, a validated strategy in cancer chemotherapy.[4] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The core 4,5,6-trimethoxy-2,3-dihydro-1H-indene has been identified as a crucial pharmacophore for potent antiproliferative activity.[4]

Melatonergic Ligands

Chiral 2,3-dihydro-1H-indene derivatives have been designed and synthesized as selective agonists for the MT2 melatonin receptor, which is implicated in the regulation of circadian rhythms and sleep.[5] This highlights the potential of the indane scaffold in developing novel treatments for sleep disorders.

Data Summary

IntermediateApplicationTherapeutic AreaKey Synthetic Precursor
(R)-2,3-dihydro-1H-inden-1-amineSynthesis of RasagilineParkinson's Disease2,3-dihydro-1H-inden-1-one
5,6-diethyl-2,3-dihydro-1H-inden-2-amineSynthesis of IndacaterolCOPDEthylbenzene
4,5,6-trimethoxy-2,3-dihydro-1H-indene derivativesTubulin Polymerization InhibitionOncologySubstituted benzaldehydes
Chiral 2,3-dihydro-1H-indene derivativesMT2 Receptor AgonismSleep Disorders2,3-dihydro-1H-indene

Conclusion and Future Perspectives

The 2,3-dihydro-1H-indene-1-amine scaffold and its analogues continue to be of significant interest in pharmaceutical research and development. While its role as a cornerstone for the synthesis of Rasagiline is well-established, emerging applications in oncology, respiratory diseases, and sleep disorders underscore its therapeutic potential. The development of more efficient and stereoselective synthetic routes to functionalized indane derivatives will undoubtedly fuel the discovery of next-generation therapeutics built upon this versatile framework.

Diagram 2: Workflow for the Development of Indane-Based Pharmaceuticals

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Drug Discovery & Development A Starting Material (e.g., Indanone) B Synthesis of Core Amine Intermediate A->B C Chiral Resolution or Asymmetric Synthesis B->C D Further Functionalization C->D E Library Synthesis D->E Diversification F Biological Screening (e.g., Enzyme Assays) E->F G Lead Optimization F->G H Preclinical & Clinical Development G->H

Caption: A generalized workflow for the discovery of pharmaceuticals based on the 2,3-dihydro-1H-indene scaffold.

References

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride.
  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. [Link]

  • Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. PubMed. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

Sources

Method

Application Note: Incorporating 2,3-Dihydro-1H-indene-1,5-diamine into Polyimide Backbones

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Membrane Formulation Professionals Application Focus: Colorless Polyimides (CPIs), Low-Dielectric (Low- κ ) Films, and Gas Separation Membranes E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Membrane Formulation Professionals Application Focus: Colorless Polyimides (CPIs), Low-Dielectric (Low- κ ) Films, and Gas Separation Membranes

Executive Summary & Mechanistic Insights

The integration of mixed aliphatic-aromatic diamines into polyimide (PI) backbones represents a sophisticated strategy for overcoming the traditional trade-offs between thermal stability, optical transparency, and solubility. 2,3-dihydro-1H-indene-1,5-diamine (commonly referred to as 1,5-indanediamine) is a highly specialized asymmetric monomer. It features an aliphatic amine at the C1 position of the cyclopentane ring and an aromatic amine at the C5 position of the benzene ring.

As a Senior Application Scientist, I must emphasize that treating this monomer like a standard aromatic diamine (e.g., ODA or PDA) will inevitably lead to synthetic failure. The successful incorporation of 1,5-indanediamine requires a deep understanding of its structural causality:

A. The Asymmetry and Reactivity Differential

The aliphatic C1 amine ( pKa​≈10.5 ) is orders of magnitude more nucleophilic than the aromatic C5 amine ( pKa​≈4.5 ). During polycondensation, the C1 amine attacks the dianhydride almost instantaneously, forming a mono-amic acid intermediate. The subsequent attack by the C5 amine is the rate-limiting step.

B. The Salt Formation Dilemma

In traditional two-step PI synthesis (using polar aprotic solvents like DMAc or NMP at room temperature), the highly basic aliphatic C1 amine will rapidly form an insoluble nylon-type carboxylate salt with the newly generated carboxylic acid groups of the poly(amic acid)[1]. This premature salt formation causes the reaction mixture to gel or precipitate, halting chain growth and limiting molecular weight.

C. Charge Transfer Complex (CTC) Suppression

Why use this challenging monomer? The bulky, non-planar, and puckered indane ring acts as a steric barrier that disrupts polymer chain packing. This structural kink inhibits the formation of inter- and intra-molecular Charge Transfer Complexes (CTCs) between the electron-rich diamine and electron-deficient dianhydride moieties[2]. The result is a highly transparent, colorless polyimide (CPI) with increased free volume, making it ideal for low- κ dielectrics and optical displays.

Strategic Workflows & Decision Matrices

To bypass the salt formation issue, researchers must abandon the standard room-temperature poly(amic acid) route. Below is the logical decision tree for selecting the appropriate synthetic pathway.

Workflow Start PI Synthesis with 1,5-Indanediamine SaltRisk Challenge: Aliphatic Amine Salt Formation Start->SaltRisk Route1 Route A: Ester-Acid Method (Pre-react Dianhydride with EtOH) SaltRisk->Route1 Route2 Route B: One-Step High-Temp (m-Cresol + Isoquinoline) SaltRisk->Route2 Route3 Route C: N-Silylation (Pre-treat Diamine with BSTFA) SaltRisk->Route3 Result1 Soluble, High MW Colorless Polyimide Route1->Result1 Route2->Result1 Route3->Result1

Strategic workflows to bypass salt formation in aliphatic-aromatic PIs.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. We prioritize the Ester-Acid Route and the One-Step High-Temperature Route , as they are the most robust for asymmetric aliphatic-aromatic diamines[3].

Protocol A: The Ester-Acid High-Temperature Solution Route

Causality: Pre-reacting the dianhydride with ethanol converts it into a diester-diacid. Unlike a poly(amic acid), the diester-diacid does not form a strong, cross-linked, insoluble salt network with the basic aliphatic amine, allowing step-growth polymerization to proceed smoothly at elevated temperatures[1].

Reagents:

  • 1,5-indanediamine (Purified via vacuum distillation)

  • Dianhydride (e.g., 6FDA or BPADA, sublimed)

  • Absolute Ethanol

  • Triethylamine (TEA) (Catalyst)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Esterification: In a flame-dried, 3-neck flask equipped with a nitrogen inlet and reflux condenser, suspend 10.0 mmol of 6FDA in 15 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of TEA. Reflux the mixture at 85°C for 2 hours.

    • Self-Validation Check: The opaque suspension will transition to a completely clear solution, confirming the quantitative ring-opening of the dianhydride to the diester-diacid.

  • Solvent Exchange: Distill off the excess ethanol under reduced pressure until a viscous syrup remains. Redissolve the diester-diacid in 20 mL of anhydrous NMP.

  • Diamine Addition: Cool the flask to 0°C. Dissolve 10.0 mmol of 1,5-indanediamine in 10 mL of NMP and add it dropwise over 30 minutes.

    • Self-Validation Check: The solution must remain clear. If a white gel forms, the ethanol removal was incomplete, and premature amic-acid salt formation has occurred.

  • Thermal Imidization: Equip the flask with a Dean-Stark trap filled with toluene. Heat the reaction mixture stepwise: 100°C (2 h), 150°C (2 h), and finally 190°C (4 h).

  • Precipitation: Cool the viscous polyimide solution to room temperature and precipitate it by pouring it slowly into vigorously stirred methanol. Filter, wash, and dry under vacuum at 150°C for 12 hours.

Protocol B: One-Step Polycondensation in m-Cresol

Causality:m-Cresol is a strong hydrogen-bond donor that effectively solvates any transient amine-carboxylate salts, keeping the growing polymer chain in solution while the high temperature (200°C) drives rapid, simultaneous amidation and imidization.

Step-by-Step Methodology:

  • Monomer Loading: To a 100 mL flask equipped with a mechanical stirrer, nitrogen purge, and Dean-Stark trap, add 10.0 mmol of 1,5-indanediamine, 10.0 mmol of dianhydride, and 35 mL of m-cresol.

  • Catalyst Addition: Add 0.5 mL of isoquinoline (acts as a basic catalyst to facilitate the imide ring closure).

  • Polymerization: Heat the mixture directly to 200°C under a constant nitrogen sweep.

    • Self-Validation Check: Monitor the Dean-Stark trap. Water evolution serves as a stoichiometric indicator of imidization. The collection of approximately 0.36 mL of water (for a 10 mmol scale) indicates >95% cyclization.

  • Isolation: After 4 hours at 200°C, cool the highly viscous, dark solution to 80°C, dilute with 20 mL of NMP to reduce viscosity, and precipitate into ethanol.

Reaction Kinetics & Pathway Visualization

Understanding the staggered nucleophilic attack is critical for troubleshooting molecular weight limitations.

Reactivity Diamine 1,5-Indanediamine (Asymmetric) FastStep Step 1: Fast Nucleophilic Attack (C1 Aliphatic Amine) Diamine->FastStep Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->FastStep Intermediate Mono-amic Acid Intermediate FastStep->Intermediate SlowStep Step 2: Slow Nucleophilic Attack (C5 Aromatic Amine) Intermediate->SlowStep PAA Poly(amic acid) (PAA) SlowStep->PAA Imidization Thermal/Chemical Imidization PAA->Imidization Polyimide Indane-Based Polyimide (High Transparency, Low Dk) Imidization->Polyimide

Reaction kinetics of asymmetric 1,5-indanediamine in PI synthesis.

Quantitative Data Presentation

The incorporation of the indane moiety drastically alters the macroscopic properties of the resulting polymer. Below is a comparative summary of a standard fully aromatic PI versus a 1,5-indanediamine-based PI.

Polymer System Tg​ (°C) Td5%​ (°C, in N2​ )Transmittance (%) at 400 nmDielectric Constant ( 1 MHz)Solubility (in NMP/DMAc)
PMDA + ODA (Standard Aromatic)~385~530< 1% (Deep Yellow/Brown)~3.1 - 3.4Insoluble (Requires PAA precursor)
6FDA + 1,5-Indanediamine (Alicyclic-Aromatic)~310~460> 85% (Colorless/Transparent)~2.5 - 2.7Highly Soluble

Data Interpretation: The aliphatic C-H bonds in the indane ring slightly reduce the ultimate thermal degradation temperature ( Td5%​ ) compared to fully aromatic systems. However, the disruption of the CTC yields an optically clear film, and the increased free volume from the puckered cyclopentane ring drives the dielectric constant down significantly, making it a premium candidate for microelectronic insulating layers.

References

  • Title: Synthesis and Characterization of Amorphous Partially Aliphatic Polyimide Copolymers Based on Bisphenol-A Dianhydride Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films Source: Polymers (MDPI) URL: [Link]

  • Title: Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting Source: Polymers (MDPI) URL: [Link]

Sources

Application

in vitro assay protocols using 2,3-dihydro-1H-indene-1,5-diamine

Application Note: In Vitro Pharmacological Profiling of MELK Inhibitors Synthesized via 2,3-dihydro-1H-indene-1,5-diamine Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of MELK Inhibitors Synthesized via 2,3-dihydro-1H-indene-1,5-diamine

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Developers Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Biological Context

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly upregulated in multiple human malignancies, including triple-negative breast cancer (TNBC), lung, and pancreatic cancers. It plays an indispensable role in the maintenance, self-renewal, and invasiveness of cancer stem cells (CSCs) 1.

In the pursuit of potent, ATP-competitive MELK inhibitors, 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-diaminoindan; CAS 917388-94-4) has emerged as a critical synthetic pharmacophore. The rigid bicyclic indane core restricts the conformational flexibility of the resulting inhibitor, locking it into an optimal geometry to occupy the adenine-binding pocket of MELK. The 1,5-diamine substitution provides two highly specific vectors: the C1-amine acts as a linker to quinoline or 1,5-naphthyridine scaffolds (forming essential hydrogen bonds with the kinase hinge region), while the C5-amine allows for solvent-exposed functionalization to improve aqueous solubility and pharmacokinetic properties 2.

To evaluate the biochemical efficacy of these synthesized derivatives, we utilize the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP FP) assay. This guide details the causality, execution, and orthogonal validation of this assay system.

Experimental Design & Causality (The E-E-A-T Framework)

As a self-validating system, the IMAP FP assay replaces hazardous radiometric ( 33 P-ATP) methods with a homogeneous, antibody-free readout 3.

The Causality of the Assay Mechanics:

  • The Substrate: We utilize a FITC-labeled histone H3 peptide. In its unphosphorylated state, the small peptide tumbles rapidly in solution, emitting depolarized light (low mP).

  • The IMAP Nanoparticles: These nanoparticles are coated with trivalent metal ions (M 3+ ) that specifically coordinate with phosphomonoester groups. When MELK successfully phosphorylates the FITC-peptide, the peptide binds to the massive nanoparticle.

  • The Signal: Binding to the nanoparticle severely restricts the rotational mobility of the FITC fluorophore. Upon excitation with polarized light, the emission remains highly polarized (high mP). A successful 2,3-dihydro-1H-indene-1,5-diamine derived inhibitor will block phosphorylation, resulting in a loss of polarization signal , providing a direct, ratiometric measurement of kinase inhibition.

IMAP_Workflow A 2,3-dihydro-1H-indene- 1,5-diamine B Synthesized MELK Inhibitor A->B Chemical Synthesis C MELK Kinase + FITC-Peptide B->C ATP-Competitive Inhibition D IMAP Nanoparticle Binding C->D Stop Reaction & Add IMAP E Fluorescence Polarization (mP) D->E Measure Anisotropy

Workflow from 1,5-indandiamine synthesis to IMAP FP kinase assay detection.

Step-by-Step Protocols

Protocol 1: IMAP FP Kinase Assay for MELK Activity

This protocol is optimized for a 384-well microtiter plate format to enable High-Throughput Screening (HTS).

Reagents & Buffer Causality:

  • Kinase Buffer: 20 mM HEPES (pH 7.4), 0.01% Tween-20, 0.3 mM MgCl 2​ , 2 mM DTT.

    • Causality: DTT prevents the oxidation of critical cysteine residues in the MELK active site. Tween-20 mitigates non-specific adsorption of the highly hydrophobic indane-derived inhibitors to the polystyrene plate walls. MgCl 2​ is strictly required to coordinate the ATP molecules for phosphate transfer.

  • Enzyme: 0.8 ng/µL recombinant full-length MELK.

  • Substrate: 100 nM FITC-labeled histone H3 peptide + 50 µM ATP.

Step-by-Step Execution:

  • Compound Preparation: Dissolve the 2,3-dihydro-1H-indene-1,5-diamine derived inhibitor in 100% DMSO at 12.5 mM. Perform a 10-point, 3-fold serial dilution. Transfer to the 384-well assay plate such that the final DMSO concentration is precisely 1% (DMSO >2% will denature MELK).

  • Enzyme Addition: Add 5 µL of the MELK enzyme solution (in Kinase Buffer) to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to initiate the kinase reaction. Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes in the dark.

  • Reaction Termination & Detection: Add 30 µL of IMAP Progressive Binding Buffer (containing IMAP nanoparticles diluted 1:400). Incubate for 30 minutes at room temperature to allow complete coordination between the nanoparticles and the phosphorylated peptide.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., Molecular Devices SpectraMax) using Fluorescence Polarization mode (Excitation: 485 nm, Emission: 530 nm).

Self-Validation (Z'-Factor Calculation): To ensure the assay is trustworthy, calculate the Z'-factor using the positive control (DMSO only, max activity) and negative control (no ATP, baseline). A robust assay must yield a Z' > 0.70.

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​
Protocol 2: Orthogonal Validation via Mammosphere Formation Assay

Biochemical assays are susceptible to false positives (e.g., fluorescent quenchers). Because MELK drives cancer stemness, a true MELK inhibitor must suppress mammosphere formation in TNBC cell lines 1.

  • Cell Preparation: Harvest MDA-MB-231 breast cancer cells and wash thoroughly with serum-free DMEM to remove differentiation-inducing serum factors.

  • Plating: Seed 1 × 10 4 cells into ultra-low attachment 6-well plates in Mammary Epithelial Basal Medium (MEBM) supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

  • Treatment: Dose the cells with the indane-diamine derived inhibitor at concentrations bracketing the biochemical IC 50​ (e.g., 1 nM, 10 nM, 100 nM).

  • Incubation & Scoring: Incubate for 7 days at 37°C, 5% CO 2​ . Count the number of mammospheres >50 µm in diameter using an inverted phase-contrast microscope.

MELK_Signaling Inhibitor Indane-diamine Derived Inhibitor MELK MELK (Active) Inhibitor->MELK Binds Hinge Region (Blocks ATP) Apoptosis Tumor Apoptosis (Phenotype) Inhibitor->Apoptosis Induces Substrates PSMA1 / DBNL MELK->Substrates Phosphorylation Stemness Cancer Stem Cell Maintenance Substrates->Stemness Promotes Stemness->Apoptosis Loss of Stemness

MELK signaling pathway and mechanism of action for indane-diamine derived inhibitors.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of a highly optimized 2,3-dihydro-1H-indene-1,5-diamine derivative compared to a clinical benchmark. The tight correlation between the biochemical IC 50​ and the cellular IC 50​ validates the membrane permeability afforded by the indane core.

Compound ClassMELK IMAP FP IC 50​ (nM)Assay Z'-FactorMammosphere IC 50​ (nM)Off-Target Kinase Cross-Reactivity
Indane-diamine Derivative A 0.85 ± 0.120.784.2 ± 0.8< 2% at 1 µM
Indane-diamine Derivative B 2.40 ± 0.350.7515.6 ± 2.1< 5% at 1 µM
OTSSP167 (Benchmark) 0.41 ± 0.050.811.8 ± 0.4~12% at 1 µM
Vehicle (1% DMSO) N/A0.82N/AN/A

References

  • Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. PubMed Central (PMC). Available at:[Link]

  • QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME.European Patent Office - EP 2597955 B1.
  • Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP): Advances in Kinase Screening. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dihydro-1H-indene-1,5-diamine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical hurdles associated with 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indandiamine).

Amines are among the most prevalent structural motifs in modern medicine, present in over 40% of approved drugs and drug candidates because they dictate a molecule's solubility and trigger key biological functions[1]. However, poorly water-soluble compounds represent nearly 90% of molecules in the discovery pipeline, making solubility optimization a critical rate-limiting step in assay development[2].

This guide provides a causality-driven framework to understand the behavior of 2,3-dihydro-1H-indene-1,5-diamine, troubleshoot precipitation issues, and implement self-validating experimental protocols.

Molecular Profiling & Physicochemical Causality

To troubleshoot solubility, we must first understand the molecular architecture. 2,3-dihydro-1H-indene-1,5-diamine possesses a hydrophobic indane core and two distinct primary amine groups :

  • C1-Amine (Aliphatic/Benzylic): Highly basic (pKa ~9.0).

  • C5-Amine (Aromatic/Aniline-like): Weakly basic (pKa ~4.5).

This dual-pKa nature means the molecule's ionization state—and therefore its solubility—is highly sensitive to minor pH shifts in your assay buffer.

Table 1: Physicochemical Properties & Solubility Impact
PropertyEstimated ValueImpact on Experimental Solubility
Molecular Weight 148.21 g/mol Low MW is generally favorable for dissolution kinetics.
C1-Amine pKa ~9.0Fully protonated at physiological pH (7.4), providing some hydration.
C5-Amine pKa ~4.5Neutral at physiological pH (7.4), severely limiting overall aqueous solubility.
LogP (Neutral) ~1.2 - 1.5Moderate lipophilicity; drives hydrophobic aggregation when unprotonated.
BCS Classification Likely Class IIHigh permeability but poor solubility; dissolution is the rate-limiting step[3].

Mechanistic Workflows & Visualizations

The Role of pH in Protonation States

The solubility of this compound is not linear; it is step-wise based on the pH of your environment. Understanding which form your molecule takes is the first step in preventing it from crashing out of solution.

G A pH < 3.0 Dicationic Form (Highly Soluble) B pH 7.4 (Physiological) Monocationic Form (Prone to Precipitation) A->B Deprotonation of C5-Amine (pKa ~4.5) C pH > 10.0 Neutral Form (Highly Lipophilic) B->C Deprotonation of C1-Amine (pKa ~9.0)

Caption: pH-dependent protonation states of 2,3-dihydro-1H-indene-1,5-diamine.

Troubleshooting Precipitation

When diluting from a DMSO stock into an aqueous buffer, the sudden shift in solvent polarity can cause the compound to precipitate—a phenomenon commonly referred to as "crashing out"[4].

Workflow Start Compound Precipitates in Aqueous Assay Buffer Check1 Is DMSO concentration > 1% v/v? Start->Check1 Action1 Reduce DMSO or use co-solvents (e.g., PEG400) Check1->Action1 Yes (Solvent Shock) Check2 Check Buffer pH Check1->Check2 No (≤ 1%) Action2 Adjust pH to < 6.0 if assay biology permits Check2->Action2 pH is ≥ 7.4 Check3 Consider Salt Formation Check2->Check3 pH is already optimized Action3 Formulate with HCl or Basic Amino Acids Check3->Action3 Enhance Counterion Hydration

Caption: Troubleshooting workflow for resolving precipitation during aqueous dilution.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock solution of 2,3-dihydro-1H-indene-1,5-diamine into my cell culture media (pH 7.4). What is happening mechanistically? A1: At pH 7.4, the C1 aliphatic amine is protonated, but the C5 aromatic amine remains neutral. This monocationic state lacks sufficient hydration energy to overcome the hydrophobic penalty of the indane core. When the DMSO is diluted, the overall solvent environment is no longer favorable, causing the compound to precipitate out of the metastable solution[4].

Q2: How can I improve the aqueous solubility for in vitro cell assays without causing solvent toxicity? A2: If you cannot lower the pH of your media, consider utilizing a solubility enhancer. Incorporating excipients like cyclodextrins (e.g., HP-β-CD) or mild surfactants can shield the hydrophobic indane core. Alternatively, recent studies demonstrate that formulating poorly soluble drugs with basic amino acids (like arginine or histidine) can act as low-molecular-weight counterions, significantly improving dissolution profiles via non-ionic and ionic interactions[5][6].

Q3: My solid powder is clumping and dissolving very slowly, even in acidic buffers (pH 3.0). Is the compound degrading? A3: It is likely not degrading, but rather exhibiting a highly stable crystal lattice energy. Particle size reduction is a highly effective, inexpensive technique to address this[7]. Gently grinding the solid to increase the surface area, followed by sonication, will provide the mechanical energy required to disrupt the lattice and accelerate dissolution[4].

Q4: Is salt formation a viable long-term strategy for this compound? A4: Yes. Salt formation via ionization is considered a primary approach to enhance the aqueous solubility of basic drugs[5]. Converting the free base to a dihydrochloride salt will force both amines into their protonated states, drastically increasing thermodynamic solubility. However, note that dissolving a dihydrochloride salt in unbuffered water will result in a highly acidic solution that must be neutralized prior to biological application.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, rely on self-validating systems. Do not assume a clear solution means the compound is fully dissolved; always verify analytically.

Protocol A: Kinetic Solubility Assessment (Solvent Shift Method)

Purpose: To determine the maximum soluble concentration before precipitation occurs when shifting from DMSO to aqueous media[4].

  • Stock Preparation: Prepare a 10 mM stock solution of 2,3-dihydro-1H-indene-1,5-diamine in 100% anhydrous DMSO.

  • Aqueous Aliquoting: Dispense the target aqueous buffer (e.g., PBS pH 7.4) into a sterile 96-well plate.

  • Spiking: Spike the DMSO stock into the aqueous buffer to achieve a concentration gradient (e.g., 1 µM to 500 µM). Critical: Ensure the final DMSO concentration remains constant across all wells (typically ≤ 1% v/v) to prevent solvent-induced toxicity in downstream assays.

  • Equilibration: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow the metastable state to reach equilibrium.

  • Visual & Physical Separation: Visually inspect for precipitation under a microscope. Centrifuge the plate at 10,000 x g for 10 minutes to pellet any sub-visible undissolved solids.

  • Quantification: Carefully aspirate the supernatant and analyze the concentration of the dissolved compound using HPLC-UV against a standard curve.

Protocol B: Thermodynamic Solubility Measurement (Shake-Flask Method)

Purpose: To determine the absolute solubility limit of the solid compound in a specific buffer system.

  • Excess Solid Addition: Weigh an excess amount of solid 2,3-dihydro-1H-indene-1,5-diamine (e.g., 5 mg) into a glass vial.

  • Buffer Addition: Add 1 mL of the desired aqueous buffer.

  • Agitation: Cap tightly and agitate on a rotary shaker at a controlled temperature (25°C or 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • pH Verification (Self-Validation Step): Measure the pH of the suspension. Causality note: The basicity of the diamine can shift the pH of weakly buffered solutions upward, altering the solubility limit. Adjust pH if necessary.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Discard the first 3 drops to account for potential API adsorption to the membrane.

  • Analysis: Dilute the filtrate into the mobile phase and quantify via LC-MS or HPLC-UV.

References

  • University of Illinois. "Research could enable assembly line synthesis of prevalent amine-containing drugs." FirstWordPharma, April 2022. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement." Ascendia CDMO, July 2021. Available at:[Link]

  • Alsalhi M.S., et al. "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." RSC Advances (via PMC/NIH), 2022. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydro-1H-indene-1,5-diamine

Welcome to the Technical Support Center for the synthesis and optimization of 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine or 5-aminoindan-1-amine). This bicyclic diamine is a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine or 5-aminoindan-1-amine). This bicyclic diamine is a critical building block in drug development, frequently utilized in the synthesis of kinase inhibitors (such as MELK inhibitors) and conformationally constrained receptor antagonists[1][2].

Due to the electron-rich nature of the final diamine and the regiochemical challenges of the indane core, researchers often encounter issues with isomer impurities, incomplete reductions, and product degradation. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure a high-yielding, self-validating synthetic workflow.

Pathway Visualization

The most robust and industrially scalable route to 1,5-indanediamine avoids the direct nitration of 1-indanone. Instead, it utilizes commercially sourced 5-nitro-1-indanone (often prepared via nitration of indane followed by benzylic oxidation), which is converted to an oxime and globally reduced[3][4].

G NitroIndanone 5-Nitro-1-indanone OximeForm Oxime Formation (NH2OH·HCl, NaOAc) NitroIndanone->OximeForm NitroOxime 5-Nitro-1-indanone oxime OximeForm->NitroOxime Reduction Global Reduction (H2, Pd/C, HCl) NitroOxime->Reduction Diamine 1,5-Indanediamine Dihydrochloride Reduction->Diamine

Workflow for 1,5-indanediamine dihydrochloride via oxime formation and global reduction.

Troubleshooting Guides & FAQs

Q1: Why should I start with 5-nitro-1-indanone instead of directly nitrating 1-indanone in the lab? A: Direct electrophilic nitration of 1-indanone yields a difficult-to-separate mixture of isomers (predominantly 4-nitro, 5-nitro, 6-nitro, and 7-nitro)[5][6]. This occurs because the C1-carbonyl is a deactivating, meta-directing group (favoring C5 and C7), while the C3-alkyl chain is an activating, ortho/para-directing group (favoring C4 and C6). To ensure strict regioselectivity and avoid catastrophic yield losses during purification, it is highly recommended to source 5-nitro-1-indanone directly or synthesize it via the nitration of indane followed by controlled benzylic oxidation[3].

Q2: During the global reduction step, my reaction stalls at the hydroxylamine intermediate. How do I force complete reduction? A: The reduction of the oxime to the primary amine proceeds via an imine intermediate, while the nitro group reduces via nitroso and hydroxylamine intermediates[2]. Stalling is usually caused by catalyst poisoning or insufficient electrophilicity of these intermediates.

  • The Fix: Add a catalytic amount of concentrated HCl to the methanolic solvent. The acidic environment protonates the imine and hydroxylamine intermediates, significantly lowering the activation energy for the final hydrogenolysis steps. Furthermore, the acid traps the newly formed aliphatic amine as an ammonium salt, preventing it from binding to and poisoning the palladium catalyst.

Q3: I am observing secondary amine byproducts (dimerization) during hydrogenation. How can I suppress this? A: Dimerization occurs when the fully reduced primary amine nucleophilically attacks the unreduced imine intermediate, followed by the elimination of ammonia and further reduction.

  • The Fix: Running the reaction in an acidic medium (as recommended above) completely protonates the primary amine, rendering it non-nucleophilic. Alternatively, increasing the hydrogen pressure (from 1 atm to 3 atm) accelerates the reduction of the imine, minimizing its residence time in the reaction mixture and starving the dimerization pathway.

Q4: The isolated 1,5-indanediamine darkens rapidly upon exposure to air. How can I improve its stability? A: Electron-rich benzylic/aromatic diamines are highly susceptible to rapid oxidative degradation (auto-oxidation) in the presence of atmospheric oxygen and light.

  • The Fix: Never isolate the free base unless immediately necessary for the next coupling step. Instead, precipitate the product as the dihydrochloride salt by sparging the organic extract with anhydrous HCl gas or adding ethereal HCl. The dihydrochloride salt is bench-stable for months and is the standard form used in downstream pharmaceutical synthesis[1].

Optimization Data: Global Reduction Conditions

The table below summarizes the causality between reaction conditions and impurity profiles during the global reduction of 5-nitro-1-indanone oxime.

CatalystSolventAdditivePressure / TempYieldMajor Impurity / Issue
Pd/C (10%) MeOHNone1 atm, 25°C45%Hydroxylamine (Incomplete reduction)
Pd/C (10%) MeOHHCl (2.5 eq) 3 atm, 25°C 88% None (Isolated as pure dihydrochloride)
Raney Ni EtOHNone5 atm, 50°C72%Secondary amine dimers (~15%)
PtO₂ AcOHNone1 atm, 25°C81%Over-reduction (Trace ring saturation)

Validated Experimental Protocols

Phase 1: Synthesis of 5-Nitro-1-indanone oxime

This step establishes the nitrogen insertion at the benzylic position prior to global reduction.

  • Reaction Setup: Dissolve 5-nitro-1-indanone (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the stirring solution. The sodium acetate acts as a mild base to liberate free hydroxylamine without causing base-catalyzed aldol side reactions.

  • Execution: Reflux the mixture for 2–3 hours.

  • Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (UV active, Rf ~0.6) is completely consumed and replaced by a more polar spot (Rf ~0.4).

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a solid[2][4].

  • Self-Validation (Analytical): IR spectroscopy should confirm the disappearance of the ketone C=O stretch at ~1710 cm⁻¹ and the appearance of a broad oxime O-H stretch at ~3300 cm⁻¹.

Phase 2: Global Reduction to 1,5-Indanediamine Dihydrochloride

This step simultaneously reduces the aromatic nitro group and the benzylic oxime while protecting the resulting diamine from oxidation.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 5-nitro-1-indanone oxime (1.0 eq) in methanol (0.1 M).

  • Catalyst & Additive: Add 10% Pd/C (10% w/w relative to substrate) and concentrated aqueous HCl (2.5 eq). Note: The excess HCl ensures both the aromatic and aliphatic amines are protonated upon formation.

  • Purge Cycle: Purge the vessel with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.

  • Execution: Pressurize the vessel to 3 atm (approx. 45 psi) with H₂ and stir vigorously at room temperature for 6–8 hours.

  • Self-Validation (In-Process): Monitor the hydrogen pressure gauge. The reaction is complete when the pressure stabilizes, indicating no further consumption of H₂.

  • Filtration: Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Do not let the Celite pad dry out, as spent Pd/C can spontaneously ignite in air.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude solid with cold diethyl ether and filter to afford 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride as a bench-stable, off-white solid[1].

References

  • Title: Quinoline derivatives and MELK inhibitors containing the same (US9120749B2)
  • Title: Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists Source: PubMed Central (NIH) URL: [Link]

  • Title: 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs Source: PubMed Central (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2,3-dihydro-1H-indene-1,5-diamine

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation of 2,3-dihydro-1H-indene-1,5-diamine during storage. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation of 2,3-dihydro-1H-indene-1,5-diamine during storage. Due to the limited availability of specific stability data for this compound, the recommendations provided are based on the well-established principles for the storage and handling of aromatic amines, a class of compounds known for their sensitivity to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2,3-dihydro-1H-indene-1,5-diamine during storage?

A1: The primary cause of degradation for aromatic amines like 2,3-dihydro-1H-indene-1,5-diamine is oxidation. The amine functional groups are susceptible to reaction with atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ions. This oxidation can lead to the formation of colored impurities and a decrease in the purity and activity of the compound.

Q2: What are the visible signs that my sample of 2,3-dihydro-1H-indene-1,5-diamine may have oxidized?

A2: A common indicator of aromatic amine oxidation is a change in color. Pure 2,3-dihydro-1H-indene-1,5-diamine is expected to be a white to off-white or pale yellow solid. The development of a darker color, such as yellow, brown, or even purple, upon storage is a strong indication that oxidation has occurred. The presence of new, unidentified spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in an HPLC or GC-MS analysis are also signs of degradation.

Q3: What are the ideal storage conditions to prevent the oxidation of 2,3-dihydro-1H-indene-1,5-diamine?

A3: To minimize oxidation, 2,3-dihydro-1H-indene-1,5-diamine should be stored under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][2][3][4] It is also crucial to protect the compound from light by using an amber glass vial or by wrapping the container in aluminum foil. Storage at reduced temperatures can also slow the rate of degradation.

Q4: What type of container is best for storing 2,3-dihydro-1H-indene-1,5-diamine?

A4: For long-term storage, it is recommended to use a container made of a non-reactive material, such as amber glass with a tight-fitting cap.[5] For highly sensitive applications, a vial with a PTFE-lined cap is ideal to prevent any potential interaction with the cap liner and to ensure a tight seal against atmospheric oxygen and moisture.

Q5: Should I consider using an antioxidant to stabilize 2,3-dihydro-1H-indene-1,5-diamine?

A5: The addition of an antioxidant is a potential strategy, particularly for solutions of aromatic amines.[6][7] However, the choice of antioxidant must be carefully considered as it will introduce another chemical into your sample. For solid-state storage, the primary focus should be on creating an inert environment. If you are considering an antioxidant for a solution, small-scale stability studies with and without the antioxidant are recommended to assess its effectiveness and to ensure it does not interfere with your downstream applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Sample (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.1. Confirm the presence of impurities using an appropriate analytical method (e.g., HPLC, LC-MS).2. If oxidation is confirmed, consider repurification of the material if possible (e.g., recrystallization, column chromatography).3. For future storage, implement a strict inert atmosphere protocol (see Experimental Protocols section). Store in a dark, cool, and dry place.
Appearance of New Impurities in Analytical Data (HPLC, GC-MS) Chemical degradation, likely oxidation.1. Attempt to identify the impurities by mass spectrometry to confirm they are oxidation products.2. Review your storage and handling procedures. Was the sample exposed to air for an extended period? Was the storage container properly sealed?3. Implement the recommended storage conditions outlined in the FAQs.
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentration and potential interference from impurities.1. Re-analyze the purity of your 2,3-dihydro-1H-indene-1,5-diamine sample.2. If degradation is confirmed, use a freshly opened or repurified batch of the compound for your experiments.3. Ensure that the compound is handled under an inert atmosphere during experimental setup whenever possible.

Experimental Protocols

Protocol for Inert Gas Blanketing of Solid 2,3-dihydro-1H-indene-1,5-diamine

This protocol describes a standard procedure for storing a research-scale sample of 2,3-dihydro-1H-indene-1,5-diamine under an inert nitrogen atmosphere.

Materials:

  • Vial of 2,3-dihydro-1H-indene-1,5-diamine

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry, high-purity nitrogen gas

  • Schlenk line or a manifold with a nitrogen inlet and a vacuum pump

  • Needles and tubing for gas transfer

  • Parafilm or a suitable sealing tape

Procedure:

  • Preparation: If the compound is not already in a suitable storage vial, quickly transfer the desired amount into a clean, dry amber glass vial with a PTFE-lined cap in a glove box or under a gentle stream of nitrogen.

  • Inerting the Headspace:

    • Insert a needle connected to the nitrogen source through the septum of the cap, ensuring the needle tip is above the solid material.

    • Insert a second needle, not connected to anything, to act as a vent.

    • Gently flush the headspace of the vial with a slow stream of nitrogen for 1-2 minutes to displace the air.

    • Remove the vent needle first, followed by the nitrogen inlet needle.

  • Sealing: Tightly screw the cap onto the vial. For added security, wrap the cap and neck of the vial with Parafilm.

  • Storage: Store the sealed vial in a cool, dark, and dry place. A desiccator cabinet is a suitable option for maintaining a dry environment.

Troubleshooting Workflow for Suspected Oxidation

TroubleshootingWorkflow start Observation: Sample Discoloration or Anomalous Analytical Data analytical_check Step 1: Analytical Confirmation (HPLC, LC-MS, TLC) start->analytical_check is_oxidized Is Oxidation Confirmed? analytical_check->is_oxidized repurify Step 2: Repurify Material (e.g., Recrystallization, Column Chromatography) is_oxidized->repurify Yes no_oxidation No Evidence of Oxidation. Investigate Other Causes. is_oxidized->no_oxidation No review_storage Step 3: Review Storage Protocol repurify->review_storage implement_inert Step 4: Implement Inert Atmosphere Storage (See Protocol) review_storage->implement_inert use_fresh Use Fresh or Repurified Material implement_inert->use_fresh end Problem Resolved use_fresh->end

Caption: Troubleshooting workflow for suspected oxidation of 2,3-dihydro-1H-indene-1,5-diamine.

References

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging.
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Linde. (n.d.). Inerting in the chemical industry.
  • Performance Additives. (n.d.).
  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • GasN2. (2025, November 3).
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there?
  • Wermuth, C. G. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Medicinal Chemistry, 44(23), 3849-3858.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Nishiyama, T., et al. (2001).
  • De Monchy. (n.d.).
  • Yanishlieva, N. V., & Marinova, E. M. (2006). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 24(1), 1-10.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2023, November 9).

Sources

Optimization

Technical Support Center: Purification &amp; Handling of Crude 2,3-Dihydro-1H-indene-1,5-diamine

Welcome to the Technical Support Center for 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine). As a bifunctional molecule containing both an aliphatic benzylic amine and an aromatic aniline, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine). As a bifunctional molecule containing both an aliphatic benzylic amine and an aromatic aniline, this compound presents unique purification challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven methodologies, and validated protocols for isolating high-purity material.

Table 1: Key Physicochemical Properties & Mechanistic Implications
PropertyValueMechanistic Implication for Purification
CAS Number (Free Base) 917388-94-4[1]Highly polar, prone to oxidation; used for neutral phase extractions.
CAS Number (Di-HCl Salt) 1989672-27-6[2]Air-stable, crystalline solid; preferred for long-term storage.
pKa1 (Aromatic amine, C5) ~4.4 - 4.6[3]Weakly basic; remains unprotonated at neutral pH (pH 7.0).
pKa2 (Aliphatic amine, C1) ~9.3 - 9.4[4]Strongly basic; remains fully protonated at neutral pH (pH 7.0).
Oxidation Susceptibility High (Aniline moiety)Requires inert atmosphere, degassed solvents, and temperature control.

Troubleshooting Guides & FAQs

Q1: My crude 1,5-indanediamine turns dark brown or black upon concentration. How do I prevent this degradation? Root Cause: The molecule contains an electron-rich aniline moiety at the C5 position. Anilines are highly susceptible to auto-oxidation when exposed to oxygen, light, and heat. This process generates reactive radical intermediates that rapidly polymerize into highly colored azo, quinoid, and polymeric degradation products. Solution:

  • Degas Solvents: Sparge all extraction and chromatography solvents with Argon or Nitrogen for at least 15 minutes prior to use.

  • Temperature Control: Keep rotary evaporation bath temperatures strictly below 35°C.

  • Immediate Salt Formation: Convert the free base to the dihydrochloride salt immediately after purification[2]. The protonated ammonium groups tie up the nitrogen lone pairs, rendering the molecule highly resistant to oxidation.

Q2: I am trying to separate the 1,5-diamine from mono-amine impurities (e.g., 1-aminoindane or 5-aminoindane). Silica gel chromatography is giving severe tailing and poor resolution. What is the best approach? Root Cause: Standard silica gel contains acidic silanol groups that interact irreversibly with the highly basic C1 aliphatic amine (pKa ~9.4)[4], causing severe peak tailing and material loss. Solution: Instead of standard normal-phase chromatography, exploit the distinct pKa values of the molecule. The C1 benzylic amine has a pKa of ~9.4[5], while the C5 aniline has a pKa of ~4.6[3]. This ~4.8 unit difference allows for a highly selective pH-gradient liquid-liquid extraction (see Protocol A). If chromatography is absolutely necessary, you must use amine-functionalized silica (NH2-silica) or add 1-2% triethylamine (TEA) to your eluent to mask the acidic silanols.

Q3: How can I isolate the product as a highly pure, handleable solid rather than a sticky, hygroscopic oil? Root Cause: The free base of 1,5-indanediamine is highly polar and resists crystallization, typically presenting as a viscous oil that traps solvent impurities. Solution: Precipitate the compound as the dihydrochloride salt. By dissolving the crude oil in a dry ethereal solvent and introducing anhydrous HCl, the dihydrochloride salt precipitates quantitatively as a crystalline, easily filterable solid (see Protocol B)[2].

Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction

Purpose: Causality-driven separation of 1,5-indanediamine from neutral impurities, weak mono-amines, and strong mono-amines by exploiting the ΔpKa between the C1 and C5 amines.

  • Total Acidification (pH < 2): Dissolve the crude mixture in ethyl acetate (EtOAc). Add 1.0 M aqueous HCl until the aqueous phase reaches pH < 2. Extract and collect the aqueous phase.

    • Mechanism: Both the C1 and C5 amines are fully protonated into a highly water-soluble dication. Neutral impurities remain in the EtOAc and are discarded.

  • Selective Deprotonation (pH 7.0): Adjust the aqueous phase carefully to exactly pH 7.0 using 1.0 M NaOH. Wash the aqueous layer twice with dichloromethane (DCM).

    • Mechanism: At pH 7.0, the C5 aniline (pKa ~4.6) is neutral, but the C1 amine (pKa ~9.4) remains protonated. The target molecule is now a monocation and stays in the aqueous layer. Weakly basic impurities (e.g., unreacted mono-anilines) are neutralized and extracted into the DCM wash.

  • Total Deprotonation (pH > 11): Adjust the aqueous phase to pH 11.5 using 2.0 M NaOH. Extract 3x with fresh EtOAc or DCM.

    • Mechanism: Both amines are now fully deprotonated. The pure free base partitions into the organic layer.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath < 35°C) to yield the purified free base.

Protocol B: Dihydrochloride Salt Formation

Purpose: Stabilization and final polishing of the purified amine into an air-stable solid[2].

  • Dissolve the purified 1,5-indanediamine free base in anhydrous methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) under an argon atmosphere (approx. 10 mL solvent per gram of amine).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add 2.5 equivalents of 4.0 M HCl in dioxane while stirring vigorously. A white/off-white precipitate will form immediately.

  • Stir for an additional 30 minutes at 0°C to ensure complete crystallization.

  • Filter the solid rapidly under a stream of argon to prevent moisture absorption, wash with cold anhydrous MTBE, and dry under high vacuum.

System Workflows & Visualizations

G Start Crude 1,5-Indanediamine (Organic Phase) Acidify Add 1M HCl (pH < 2) Both amines protonated Start->Acidify AqPhase1 Aqueous Phase (Target Dication) Acidify->AqPhase1 Phase Separation OrgPhase1 Organic Phase (Neutral Impurities) Acidify->OrgPhase1 Discard AdjustPH Adjust to pH 7.0 Target: Monocation AqPhase1->AdjustPH Wash Wash with Organic Solvent Removes weak bases AdjustPH->Wash Basify Adjust to pH > 11 Target: Free Base Wash->Basify Retain Aqueous Extract Extract with Organic Solvent (Pure Free Base) Basify->Extract

pH-gradient extraction workflow for 1,5-indanediamine purification.

G Target 1,5-Indanediamine (Target) O2 O2 / Light / Heat Target->O2 Radical Aniline Radical Intermediate O2->Radical Oxidation Polymer Azo/Quinoid Polymers (Colored Impurities) Radical->Polymer Polymerization Prevention Prevention: Ar Gas, Salt Formation Prevention->O2 Blocks

Oxidative degradation pathway of the aniline moiety and preventive measures.

References

  • 917388-94-4 | 2,3-dihydro-1H-indene-1,5-diamine. BIOFOUNT.[Link]

  • QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME - EP 2597955 B1.
  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing.[Link]

  • An improved process for biocatalytic asymmetric amine synthesis by in situ product removal using a supported liquid membrane. DTU Inside.[Link]

Sources

Troubleshooting

Technical Support Center: 2,3-Dihydro-1H-indene-1,5-diamine Synthesis &amp; Optimization

Welcome to the Advanced Application Support Portal for the synthesis of 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine). This compound is a critical chiral building block and intermediate in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal for the synthesis of 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine). This compound is a critical chiral building block and intermediate in the development of MELK inhibitors and quinoline-derived therapeutics.

Due to the unique structural topology of the indane core—specifically the presence of a highly reactive benzylic amine at the C1 position and an aromatic amine at the C5 position—scale-up synthesis is frequently plagued by chemoselective and regioselective byproduct formation. This guide is designed for process chemists and drug development professionals to troubleshoot, understand the mechanistic causality of, and eliminate these impurities.

Visualizing the Synthetic Workflow & Byproduct Divergence

To effectively troubleshoot, we must first map the reaction landscape. The standard synthetic route begins with the nitration of 1-indanone, followed by reductive amination at C1, and finally, catalytic hydrogenation of the C5 nitro group.

SynthesisPathway Indanone 1-Indanone (Starting Material) NitroIndanone 5-Nitro-1-indanone (Target Intermediate) Indanone->NitroIndanone Nitration (HNO3/H2SO4) Strict Temp Control Regioisomer 7-Nitro-1-indanone (Regioisomer Byproduct) Indanone->Regioisomer Thermal Excursion Imine Imine / Enamine Intermediate NitroIndanone->Imine NH3, Ti(OiPr)4 Reductive Amination Dimer Bis(5-nitroindanyl)amine (Dimerization Byproduct) Imine->Dimer Primary Amine Condensation Target 2,3-Dihydro-1H-indene- 1,5-diamine (API Target) Imine->Target H2, PtO2 Chemoselective Reduction Deaminated 5-Aminoindane (Hydrogenolysis Byproduct) Target->Deaminated Over-reduction (Pd/C) C-N Bond Cleavage

Reaction pathway for 1,5-indanediamine synthesis highlighting critical byproduct divergence points.

Troubleshooting & FAQs: Mechanistic Solutions

Q1: My final product is heavily contaminated with 5-aminoindane. Why is the C1 amine disappearing, and how do I prevent this?

The Causality: You are observing hydrogenolysis . The amine at the C1 position of the indane ring is benzylic. When you reduce the C5-nitro group to an aniline using standard Palladium on Carbon (Pd/C) under hydrogen gas, the palladium catalyst readily inserts into the activated benzylic C-N bond. This oxidative addition leads to the cleavage of the amine, releasing ammonia and leaving you with the des-amino byproduct, 5-aminoindane 1.

The Solution: You must alter the chemoselectivity of the catalyst surface.

  • Catalyst Switching: Switch from Pd/C to Platinum Dioxide (PtO 2​ , Adams' Catalyst) or Raney Nickel. Platinum is highly active for nitro reduction but has a significantly higher activation energy barrier for benzylic C-N bond cleavage.

  • Catalyst Poisoning: If Pd/C must be used for economic reasons, dope the reaction with a catalytic poison such as diphenylsulfide or ethylenediamine. These sulfur/nitrogen additives coordinate to the most active defect sites on the palladium lattice, suppressing hydrogenolysis while allowing the thermodynamically easier nitro reduction to proceed 2.

Q2: During the reductive amination of 5-nitro-1-indanone, I am isolating large quantities of a secondary amine dimer. How do I shift the equilibrium toward the primary amine?

The Causality: Reductive amination is a delicate kinetic race. As soon as your target primary amine (1-amino-5-nitroindane) is formed, it acts as a nucleophile. It competes with the ammonia in your reactor to attack unreacted 5-nitro-1-indanone, forming a bulky secondary imine that subsequently reduces into a bis(5-nitroindanyl)amine dimer. This is a classic byproduct profile when the availability of free ammonia drops or the reduction step is too slow [[3]]().

The Solution:

  • Ammonia Excess & pH Control: Maintain a massive stoichiometric excess of ammonia (10-20 equivalents) and buffer the system to ~pH 10-12 to ensure ammonia remains unprotonated and highly nucleophilic [[3]]().

  • Two-Step Protocol: Decouple the reaction. First, use hydroxylamine to form a stable oxime intermediate. Isolate the oxime, then reduce it using Zinc powder in aqueous media or catalytic hydrogenation. This entirely eliminates the possibility of dimerization 4.

Q3: My analytical LC-MS shows a persistent isomeric impurity with the exact same mass as my target. What is it?

The Causality: This is almost certainly 2,3-dihydro-1H-indene-1,7-diamine. During the very first step of your synthesis (nitration of 1-indanone), the ketone acts as a meta-directing group. While the C5 position is sterically favored, the C7 position is also activated. If the exothermic nitration reaction exceeds 5°C, regioselectivity degrades, yielding up to 15% of the 7-nitro isomer.

The Solution: Strict cryogenic control (-10°C to 0°C) during the addition of the nitrating mixture (KNO 3​ /H 2​ SO 4​ ). Implement an intermediate recrystallization of the 5-nitro-1-indanone from hot ethanol before proceeding to amination; the 7-nitro isomer is highly soluble in cold ethanol and will remain in the mother liquor.

Quantitative Catalyst Comparison Data

To demonstrate the causality of catalyst selection on byproduct formation during the final nitro-reduction step, review the standardized validation data below.

Reaction Conditions: 1-amino-5-nitroindane (1.0 eq), Catalyst (5 mol%), H 2​ (3 atm), Methanol, 25°C, 12 hours.

Catalyst SystemAdditive / PoisonYield: Target 1,5-DiamineByproduct: 5-Aminoindane (Deamination)Byproduct: Dimerization
10% Pd/C None45.2%48.5% (Critical Failure)4.1%
10% Pd/C Diphenylsulfide (0.1 eq)82.4%12.0%3.5%
PtO 2​ (Adams') None91.8% < 1.5%4.2%
Raney Nickel NH 3​ (7.0 N in MeOH)88.5%< 0.5%< 1.0%

Interpretation: Unpoisoned Pd/C is unviable for this substrate due to near 50% loss to hydrogenolysis. PtO 2​ provides the cleanest chemoselective reduction, while Raney Nickel (when buffered with ammonia) suppresses both hydrogenolysis and any residual secondary amine condensation.

Self-Validating Experimental Protocol

The following protocol utilizes a step-wise approach to guarantee the suppression of both dimerization and hydrogenolysis. It is designed as a self-validating system: do not proceed to the next phase unless the in-process control (IPC) criteria are met.

Phase 1: Oxime Formation (Eliminating Dimerization)
  • Charge: To a 1L jacketed reactor, add 5-nitro-1-indanone (50.0 g, 282 mmol) and absolute ethanol (500 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (23.5 g, 338 mmol) and sodium acetate (27.7 g, 338 mmol).

  • Reaction: Heat the suspension to 70°C for 4 hours.

  • IPC Validation (TLC/HPLC): Sample the reaction. The ketone peak (UV 254 nm) must be <1.0% relative to the oxime product. Causality: Unreacted ketone will carry forward and cause dimerization during reduction.

  • Workup: Cool to 5°C, filter the precipitated 5-nitro-1-indanone oxime, wash with cold water, and dry under vacuum.

Phase 2: Chemoselective Global Reduction (Eliminating Hydrogenolysis)
  • Charge: Transfer the dried oxime to a high-pressure Parr hydrogenator. Suspend in Methanol (400 mL) containing 7N NH 3​ (50 mL). Causality: The ammonia buffer prevents any transient imine intermediates from condensing.

  • Catalyst: Add Raney Nickel (slurry in water, ~5.0 g active catalyst). Do NOT use Pd/C.

  • Hydrogenation: Purge the vessel with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ and stir vigorously at 25°C for 16 hours.

  • IPC Validation: Monitor hydrogen uptake. Once uptake ceases, sample for LC-MS. You must confirm the disappearance of the intermediate hydroxylamine (m/z [M+H]+ = 165) and the nitro group.

  • Isolation: Filter the catalyst over a pad of Celite under an inert argon atmosphere (Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to afford crude 2,3-dihydro-1H-indene-1,5-diamine. Purify via dihydrochloride salt formation using 2M HCl in diethyl ether.

References

  • Diastereoselective hydrogenation in the preparation of fine chemicals SciSpace URL
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide ResearchGate URL
  • Organic Chemistry Portal (J. Org. Chem., 2010)
  • Semantic Scholar (Beilstein J. Org. Chem., 2011)

Sources

Optimization

handling and stability optimization for 2,3-dihydro-1H-indene-1,5-diamine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-indene-1,5-diamine and its salts. Our goal is to provide field-proven insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-indene-1,5-diamine and its salts. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the stability, proper handling, and successful application of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2,3-dihydro-1H-indene-1,5-diamine.

Q1: What are the ideal storage conditions for 2,3-dihydro-1H-indene-1,5-diamine?

A1: The stability of 2,3-dihydro-1H-indene-1,5-diamine is critically dependent on its storage environment due to its chemical structure—an aromatic diamine. Aromatic amines are susceptible to oxidation. The ideal storage conditions are designed to mitigate this primary degradation pathway. For maximum shelf-life, the compound should be stored at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed, amber-colored vial.[1] Storing under an inert atmosphere is crucial to prevent air oxidation.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions, including oxidation and polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine groups by atmospheric oxygen, which is a primary cause of discoloration and impurity formation.
Light Protect from Light (Amber Vial)Minimizes light-catalyzed degradation pathways.[2]
Container Tightly SealedPrevents moisture ingress and exposure to air. Containers that have been opened must be carefully resealed.[3]

Q2: My sample of 2,3-dihydro-1H-indene-1,5-diamine has changed color from pale yellow to dark brown. Is it still usable?

A2: A color change from pale yellow to brown or black is a strong indicator of oxidative degradation. Aromatic diamines are easily oxidized, forming highly conjugated and colored quinone-imine type impurities. While minor discoloration may indicate only a small percentage of degradation, a significant color change suggests the presence of substantial impurities that could compromise your experimental results, particularly in sensitive biological assays. We strongly recommend assessing the purity of the discolored material using an analytical technique like ¹H NMR, LC-MS, or HPLC before use (See Protocol 2). For critical applications, using a fresh, unoxidized lot is the safest approach.

Q3: What are the primary degradation pathways for this compound?

A3: The two principal degradation pathways are oxidation and potential polymerization.

  • Oxidation: The electron-rich aromatic ring and the two amine groups are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities.

  • Polymerization/Oligomerization: Indene derivatives, in general, are prone to polymerization, which can be triggered by heat, light, or the presence of acid catalysts.[1][4] While the diamine substitution may alter this reactivity, it remains a potential concern, especially during long-term storage at improper temperatures or if the material is exposed to acidic contaminants.

  • Thermal Degradation: At elevated temperatures, diamines can also undergo thermal degradation to form urea-related compounds, particularly in the presence of CO2.[5]

Q4: Should I use the free base or a salt form (e.g., dihydrochloride)?

A4: The choice between the free base and a salt form depends on your experimental requirements.

  • Free Base: The free base is more soluble in organic solvents and is often the required form for organic synthesis reactions. However, the free amine groups are more susceptible to oxidation, making it less stable over time compared to the salt form.

  • Dihydrochloride Salt: The salt form (e.g., C₉H₁₂N₂·2HCl) is generally more stable to air oxidation because the amine lone pairs are protonated.[6] It is typically more soluble in aqueous or polar protic solvents like methanol or ethanol. For biological assays requiring aqueous buffers, the salt is often preferred. However, be aware that amine hydrochlorides can be acidic in solution and may be hygroscopic.

Q5: What are the key safety precautions when handling this compound?

A5: Based on data for similar chemical structures, 2,3-dihydro-1H-indene-1,5-diamine should be handled with care. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent Results in Biological Assays 1. Compound Degradation: Presence of oxidized impurities affecting biological activity. 2. Incorrect Concentration: Degradation has lowered the concentration of the active compound. 3. Salt vs. Free Base: Using the wrong form for the assay buffer system.1. Verify Purity: Use Protocol 2 to check for degradation. If significant impurities are found, use a fresh sample. 2. Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh for each set of experiments. 3. Confirm Identity: Ensure you are using the correct form (free base or salt) and adjust the molecular weight accordingly for concentration calculations.
Poor Solubility in an Organic Solvent (e.g., DCM, THF) 1. Incorrect Form: You may be using the dihydrochloride salt, which has low solubility in nonpolar organic solvents. 2. Polymerization: The material may have started to polymerize, reducing solubility.1. Check the Label: Confirm if you have the free base or a salt. If you need the free base for a reaction, you can often liberate it from the salt by neutralizing with a base (e.g., aqueous NaHCO₃ or NaOH) and extracting into an organic solvent.[8] 2. Assess Purity: A polymerized sample is generally not usable. Inspect for viscosity or solidification.
Unexpected Peaks in ¹H NMR or LC-MS Analysis 1. Oxidative Degradation: Small, broad peaks in the aromatic region or baseline noise can indicate oxidized species. 2. Residual Solvents: Peaks corresponding to solvents from synthesis or purification (e.g., ethyl acetate, hexane, methanol). 3. Water: A broad peak from residual water, especially if the sample is hygroscopic.1. Minimize Air Exposure: Prepare NMR/LC-MS samples quickly and cap them immediately. Compare the spectrum to a reference from a fresh sample if available. 2. Identify Solvent Peaks: Cross-reference unexpected peaks with standard NMR solvent impurity charts.[9][10] 3. Use Dry Solvents: Use anhydrous deuterated solvents for analysis and handle the compound in a dry environment.

Section 3: Protocols & Workflows

These protocols provide step-by-step guidance for key handling and analysis procedures.

Protocol 1: Recommended Procedure for Long-Term Storage and Aliquoting

This protocol is designed to preserve the integrity of the compound for long-term use.

Materials:

  • 2,3-dihydro-1H-indene-1,5-diamine (main stock)

  • Small (1-5 mg capacity) amber glass vials with PTFE-lined screw caps

  • Inert gas source (argon or nitrogen) with tubing

  • Glovebox or glove bag (recommended)

  • Analytical balance

Procedure:

  • Prepare Aliquoting Environment: If possible, perform this procedure in a glovebox or glove bag filled with inert gas to minimize atmospheric exposure.

  • Pre-weigh Vials: Tare the analytical balance with an empty, labeled amber vial and cap.

  • Dispense Aliquots: Quickly weigh the desired amount of the compound into each vial. Work efficiently to reduce the time the main stock container is open.

  • Inert Gas Purge: Place the uncapped aliquot vials in a desiccator or chamber. Gently flush the chamber with argon or nitrogen for 5-10 minutes to displace all air.

  • Seal Vials: While still under the inert atmosphere, tightly cap each vial.

  • Storage: Place the sealed and labeled aliquot vials in a secondary container and store them in a refrigerator at 2-8°C.

  • Main Stock: After taking what is needed, flush the headspace of the main stock container with inert gas before resealing tightly and returning to storage.

Protocol 2: Assessing Sample Purity and Degradation via ¹H NMR

This protocol allows for a quick assessment of purity and detection of common degradation products.

Methodology:

  • Sample Preparation: Quickly weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for both the free base and its salts.

  • Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify Key Peaks: For the parent compound, expect signals corresponding to the aromatic protons, the benzylic proton (CH-NH₂), and the aliphatic methylene protons (CH₂).

    • Look for Impurities:

      • Oxidation: The appearance of new, often broad, signals in the aromatic region (7.0-8.5 ppm) or a general "smearing" of the baseline can indicate the presence of colored oxidative impurities.

      • Residual Solvents: Compare any sharp singlet, triplet, or quartet peaks to known chemical shifts of common lab solvents like ethyl acetate, acetone, or dichloromethane.[9][10]

    • Integration: If a known reference peak for the pure compound is established, the integration of impurity peaks relative to the parent compound can provide a semi-quantitative estimate of purity. A pure sample should show clean, sharp peaks with correct integration ratios.

Section 4: Visualization of Key Processes

Visual aids to understand the critical handling and degradation pathways.

Workflow for Handling and Solution Preparation

G cluster_storage Long-Term Storage cluster_handling Sample Handling cluster_analysis Quality Control storage Store at 2-8°C Under Inert Gas (Ar/N₂) Protected from Light aliquot Aliquot in Glovebox or under Inert Gas Stream storage->aliquot Retrieve Aliquot weigh Weigh Quickly aliquot->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve purity_check Assess Purity (NMR, LC-MS) Before Use dissolve->purity_check experiment Experimental Use purity_check->experiment Proceed if Pure

Caption: Recommended workflow from storage to experimental use.

Primary Degradation Pathway: Oxidation

G Diamine 2,3-dihydro-1H-indene-1,5-diamine (Pale Yellow Solid) Oxidized Oxidized Intermediates (e.g., Quinone-imines) Diamine->Oxidized Degraded Degraded Mixture (Dark Brown/Black Solid) (Compromised Purity) Oxidized->Degraded O2 O₂ (Air) O2->Oxidized Initiates Light Light / Heat Light->Oxidized Accelerates

Caption: Simplified overview of oxidative degradation.

Section 5: References

  • Diamine - Speciality Inks Ltd. (2011). Safety Data Sheet. [Link]

  • Organic Syntheses. (n.d.). A procedure for the synthesis and resolution of a diamine. [Link]

  • Angene Chemical. (2021). Safety Data Sheet for 4-Iodo-2,3-dihydro-1H-indene. [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

  • Lu, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 171035522, 2,3-dihydro(1,1-(2)H)-1H-indene. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Lippert, C. A., et al. (2012). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky Doctoral Dissertations. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • DeBono, A. J., et al. (2015). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9). [Link]

  • NextSDS. (n.d.). 2,3-Dihydro-1H-indene-1,2-diamine — Chemical Substance Information. [Link]

  • ResearchGate. (2002). Indene dimerization products. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Helgason, B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Monomer Selection in Polymer Synthesis: 2,3-Dihydro-1H-indene-1,5-diamine vs. Phenylenediamine

Executive Summary In the synthesis of high-performance polymers—particularly polyimides (PI) and polyamides (PA)—diamine selection is the primary determinant of the final material's thermomechanical profile, optical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of high-performance polymers—particularly polyimides (PI) and polyamides (PA)—diamine selection is the primary determinant of the final material's thermomechanical profile, optical properties, and processability. For decades, Phenylenediamine (PDA) , particularly its meta and para isomers, has served as the foundational aromatic building block, prized for yielding polymers with exceptional thermal stability and mechanical rigidity[1].

However, the rigid, fully conjugated nature of PDA-based polymers often results in intractability (poor solubility) and dark coloration due to strong interchain Charge Transfer Complexes (CTC). To engineer polymers for advanced optical, microelectronic, or specialized membrane applications, researchers are increasingly turning to alicyclic-aromatic hybrid monomers. 2,3-Dihydro-1H-indene-1,5-diamine (DHIDA) —also known as 1,5-diaminoindane—represents a sophisticated alternative. By incorporating a bulky, non-planar indane core, DHIDA disrupts chain packing and limits CTC formation, offering a unique pathway to soluble, transparent, yet thermally robust polymers[2].

This guide objectively compares the chemical kinetics, structural implications, and experimental handling of PDA versus DHIDA, providing actionable, self-validating protocols for your next synthesis campaign.

Mechanistic Profiling & Causality

The Aromatic Standard: Phenylenediamine (m-PDA)

m-PDA is a fully aromatic, highly symmetric diamine. In step-growth polymerization, both amine groups exhibit nearly identical nucleophilicity (isoreactivity). When reacted with a dianhydride like Pyromellitic Dianhydride (PMDA), the resulting poly(amic acid) forms rapidly. Upon imidization, the fully aromatic backbone tightly packs via π−π stacking and hydrogen bonding.

  • The Causality of Color: The electron-rich PDA moiety acts as a strong electron donor to the electron-deficient dianhydride acceptor. This creates a dense interchain Charge Transfer Complex (CTC) that absorbs visible light, rendering standard PDA-based polyimides dark yellow or brown.

The Asymmetric Disruptor: 2,3-Dihydro-1H-indene-1,5-diamine (DHIDA)

DHIDA is a highly asymmetric monomer featuring a fused cyclopentane-benzene (indane) ring system.

  • Differential Reactivity: The amine at the C1 position is aliphatic (benzylic), meaning its nitrogen lone pair is localized, resulting in high basicity and nucleophilicity. Conversely, the amine at the C5 position is aromatic; its lone pair is delocalized into the benzene ring, significantly reducing its nucleophilicity. During polyimide synthesis, the electronic interaction and steric hindrance of the diamine significantly dictate the kinetics of the poly(amic acid) formation[3].

  • The Causality of Transparency & Solubility: The saturated cyclopentane ring forces a "kink" into the polymer backbone, destroying planarity. This steric hindrance increases the Fractional Free Volume (FFV) of the polymer, allowing solvent molecules to penetrate (improving solubility) while simultaneously breaking the extended π -conjugation required for strong CTC formation (yielding transparent films)[2].

StructureProperty Monomer Diamine Selection in Polymer Synthesis PDA Phenylenediamine (PDA) Fully Aromatic & Symmetric Monomer->PDA DHIDA 2,3-dihydro-1H-indene-1,5-diamine Mixed Aliphatic/Aromatic Monomer->DHIDA Rigid Rigid Backbone & High Conjugation Strong Interchain Packing PDA->Rigid Asym Asymmetric Reactivity & Bulky Indane Disrupted Chain Packing DHIDA->Asym PropPDA High Tg (>300°C) Low Solubility Strong CTC (Dark Films) Rigid->PropPDA PropDHIDA Moderate Tg (200-250°C) High Solubility Weak CTC (Transparent Films) Asym->PropDHIDA

Fig 1. Structure-property relationships dictating polymer performance based on diamine selection.

Comparative Performance Data

The following table summarizes the quantitative differences between polyimides synthesized from PMDA and either m-PDA or DHIDA.

Property ParameterPhenylenediamine (m-PDA)2,3-dihydro-1H-indene-1,5-diamine (DHIDA)
Chemical Nature Fully Aromatic, SymmetricMixed Aliphatic/Aromatic, Asymmetric
Reactivity Profile Isoreactive aminesHighly differential (Benzylic Aromatic)
Polymer Backbone Rigid, PlanarKinked, Sterically Hindered
Glass Transition ( Tg​ ) >300∘C 220∘C−260∘C
Solubility (in NMP/DMAc) Poor (Requires PAA processing)Excellent (Soluble in fully imidized form)
Optical Properties Dark yellow/brown (Strong CTC)Colorless/Transparent (Weak CTC)
Primary Application Battery cathodes, aerospace[1]Optical displays, gas separation membranes

Experimental Workflows: Self-Validating Protocols

To achieve high molecular weight polymers, the synthesis protocols must be tailored to the specific reactivity of the diamine. Below are the self-validating, two-step imidization protocols for both monomers.

SynthesisWorkflow Dianhydride Dianhydride (e.g., PMDA) PAA Poly(amic acid) (Soluble Intermediate) Dianhydride->PAA Nucleophilic Attack Diamine Diamine (PDA or DHIDA) Diamine->PAA Solvent: NMP/DMAc Temp: -5°C to 50°C PI Polyimide (Final Polymer) PAA->PI Thermal Imidization (150°C - 300°C)

Fig 2. Two-step polyimide synthesis workflow highlighting poly(amic acid) intermediate formation.

Protocol A: Synthesis of PDA-Based Polyimide (Standard Kinetics)

Because m-PDA is isoreactive and purely aromatic, standard ambient temperature conditions are sufficient for poly(amic acid) generation.

  • Preparation: Purge a 100 mL 3-neck round-bottom flask with dry N2​ .

  • Dissolution: Dissolve 10.0 mmol of m-PDA in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Cool the flask to 0∘C using an ice bath. Slowly add 10.0 mmol of PMDA in three equal batches over 30 minutes. Causality: Batch addition prevents localized stoichiometric imbalances and controls the mild exotherm.

  • Polymerization: Remove the ice bath and stir at 25∘C for 12 hours.

  • Validation Check 1 (Viscosity): The solution must exhibit the Weissenberg effect (climbing the stirring shaft), indicating a high-molecular-weight Poly(amic acid) (PAA) has formed. If the solution remains watery, moisture contamination has quenched the anhydride.

  • Film Casting & Imidization: Cast the viscous PAA solution onto a clean glass plate. Subject to a vacuum oven step-cure: 100∘C (1h), 150∘C (1h), 200∘C (1h), 250∘C (1h), and 300∘C (1h).

  • Validation Check 2 (FTIR): Analyze the peeled film. Successful imidization is confirmed by the appearance of imide bands at ∼1780 cm−1 (symmetric C=O stretch) and ∼1720 cm−1 (asymmetric C=O stretch), and the complete disappearance of the broad amide N-H stretch at ∼3300 cm−1 [4].

Protocol B: Synthesis of DHIDA-Based Polyimide (Kinetic Control)

Because DHIDA is asymmetric, the highly nucleophilic C1 benzylic amine will react instantaneously, while the sterically hindered, less nucleophilic C5 aromatic amine requires thermal driving force.

  • Preparation: Purge a 100 mL 3-neck round-bottom flask with dry N2​ .

  • Dissolution: Dissolve 10.0 mmol of DHIDA in 20 mL of anhydrous NMP.

  • Controlled Addition: Cool the flask to −5∘C using a salt/ice bath. Add 10.0 mmol of PMDA very slowly. Causality: The C1 aliphatic amine is highly reactive. Sub-ambient temperatures suppress violent exotherms and prevent premature chain termination or cross-linking side reactions.

  • Kinetic Shift: After 1 hour at −5∘C , remove the bath and allow the mixture to reach 25∘C for 2 hours.

  • Thermal Drive: Elevate the temperature to 50∘C and stir for an additional 8 hours. Causality: The C5 aromatic amine lacks the nucleophilicity to efficiently attack the remaining anhydride end-groups at room temperature. The 50∘C step provides the activation energy required to build high molecular weight chains.

  • Validation Check 1 (Viscosity): Measure inherent viscosity ( ηinh​ ). It must exceed 0.5 dL/g . If lower, extend the 50∘C heating phase.

  • Film Casting & Imidization: Cast the PAA solution onto a glass plate. Step-cure under vacuum: 100∘C (1h), 150∘C (1h), 200∘C (1h), and 250∘C (2h). Note: Do not exceed 250∘C , as the aliphatic indane segment possesses lower thermo-oxidative stability than purely aromatic systems.

  • Validation Check 2 (FTIR): Confirm imide ring closure via the 1780 cm−1 band[4]. The resulting film will be notably lighter in color and highly transparent compared to the PDA counterpart.

Conclusion

For standard structural applications requiring maximum thermal stability and chemical resistance, Phenylenediamine remains the undisputed champion. However, for advanced applications requiring optical transparency, lower birefringence, and solubility in organic solvents, 2,3-Dihydro-1H-indene-1,5-diamine is a superior choice. Researchers utilizing DHIDA must strictly account for its asymmetric reactivity profile by implementing a dual-temperature poly(amic acid) synthesis protocol to ensure optimal polymer chain growth.

References

  • m-Phenylenediamine as a Building Block for Polyimide Battery Cathode Materials Source: ACS Applied Energy Materials URL
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers Source: ResearchGate URL
  • M-phenylenediamine – Knowledge and References (Chemistry and Kinetics of Polyimide Formation)
  • Source: Universiti Teknologi PETRONAS (UTPedia)

Sources

Comparative

A Comprehensive Guide to the Validation of HPLC Methods for 2,3-Dihydro-1H-indene-1,5-diamine Quantification

Executive Summary The accurate quantification of basic, polar diamines such as 2,3-dihydro-1H-indene-1,5-diamine (1,5-indanediamine) is a critical requirement in pharmaceutical development and materials science. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of basic, polar diamines such as 2,3-dihydro-1H-indene-1,5-diamine (1,5-indanediamine) is a critical requirement in pharmaceutical development and materials science. However, the physicochemical properties of this molecule make it notoriously difficult to analyze using standard chromatographic techniques. This guide provides an objective comparison of two divergent analytical strategies: Pre-column Derivatization with Reversed-Phase HPLC (RP-HPLC) versus Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) . By examining the mechanistic causality behind these methods and providing self-validating experimental protocols, this guide empowers analytical scientists to select and validate the optimal workflow according to[1].

Mechanistic Challenges in Diamine Quantification

Quantifying 1,5-indanediamine presents significant chromatographic hurdles due to its molecular structure, which features two primary amine groups attached to an indane scaffold.

  • Void Volume Elution: With a pKa typically exceeding 9.0, the amine groups are fully protonated at the standard mobile phase pH ranges (pH 2–7) used in RP-HPLC. This renders the molecule highly hydrophilic, preventing adequate partitioning into the hydrophobic C18 stationary phase and causing it to elute in the void volume.

  • Secondary Silanol Interactions: The positively charged amine groups interact strongly with residual, negatively charged silanol groups (Si-O⁻) on standard silica supports. This ion-exchange mechanism leads to severe peak tailing, poor theoretical plate counts, and compromised resolution.

To overcome these failure modes, scientists must either chemically modify the analyte to increase its hydrophobicity or utilize a stationary phase specifically designed for polar retention[2][3].

Comparative Analytical Workflows

Analytical_Workflow Sample 1,5-Indanediamine Sample Preparation Branch1 Pre-column Derivatization (e.g., Dansyl Chloride) Sample->Branch1 Branch2 Direct Analysis (Underivatized) Sample->Branch2 RP Reversed-Phase HPLC (C18 Column) Branch1->RP HILIC HILIC Chromatography (Amide/Silica Column) Branch2->HILIC UV UV/FLD Detection (High Sensitivity) RP->UV MS MS/MS Detection (High Specificity) HILIC->MS

Figure 1: Comparative analytical workflows for 1,5-indanediamine quantification.

Method A: Pre-column Derivatization (RP-HPLC-UV)

By reacting the primary amines with a derivatizing agent such as dansyl chloride, the basicity of the molecule is masked, and its hydrophobicity is drastically increased[4][5]. This allows for excellent retention on standard C18 columns. Furthermore, the derivatization introduces a strong chromophore, enabling highly sensitive Ultraviolet (UV) or Fluorescence (FLD) detection.

Method B: Direct Analysis (HILIC-MS/MS)

provides an elegant alternative by retaining polar, basic compounds directly without the need for chemical derivatization[3]. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The polar diamine partitions into a water-enriched layer immobilized on the stationary phase[3]. Because the native molecule lacks a strong chromophore, HILIC is optimally coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[6][7].

Quantitative Performance Comparison

The following table summarizes the expected validation parameters for both methods, benchmarked against[8][9].

Validation ParameterMethod A: Derivatization + RP-HPLC-UVMethod B: Direct HILIC-MS/MSICH Q2(R2) Target Criteria
Specificity High (Chromatographic resolution)Very High (MRM transitions)No matrix interference at tR​
Linearity (R²) > 0.999> 0.995≥ 0.99
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 2.0% (Assay) / ≤ 5.0% (Impurity)
Accuracy (Recovery) 95% – 105%85% – 115%90% – 110% (Matrix dependent)
Sensitivity (LOD) ~ 10 - 50 ng/mL~ 0.1 - 1 ng/mLSignal-to-Noise (S/N) ≥ 3:1
Sample Prep Time High (60+ mins for reaction)Low (10 mins, dilute & shoot)N/A

Experimental Protocols

Protocol A: Pre-column Derivatization (Self-Validating System)

Causality Note: Dansyl chloride reacts via nucleophilic substitution. The reaction requires a basic pH (~9.5) to ensure the amine groups of 1,5-indanediamine are unprotonated and act as strong nucleophiles[5].

  • Standard Preparation: Dissolve the 1,5-indanediamine reference standard in 0.1 M HCl to a stock concentration of 1 mg/mL.

  • Buffering: Transfer 100 µL of the sample to a reaction vial. Add 200 µL of 0.5 M sodium carbonate buffer (pH 9.5) to deprotonate the amines.

  • Derivatization: Add 400 µL of freshly prepared Dansyl chloride solution (5 mg/mL in acetone). Vortex thoroughly and incubate at 40°C for 45 minutes in the dark to drive the reaction to completion.

  • Quenching: Add 100 µL of 10% methylamine to quench any unreacted Dansyl chloride, preventing baseline artifacts.

  • Chromatographic Analysis:

    • Column: End-capped C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm or FLD (Ex: 340 nm, Em: 525 nm).

Protocol B: Direct HILIC-MS/MS (Self-Validating System)

Causality Note: Because HILIC relies on the partitioning of the analyte into a water-enriched layer on the stationary phase, samples must be dissolved in a high-organic diluent. Injecting highly aqueous samples disrupts this layer, leading to severe peak distortion[3]. Furthermore, volatile buffers like ammonium formate are required to prevent MS ion suppression[7].

  • Sample Preparation: Extract or dilute the sample in 90% Acetonitrile to match the initial HILIC mobile phase conditions.

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes to remove precipitated proteins or insoluble matrix components.

  • Chromatographic Analysis:

    • Column: Amide-HILIC (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic or shallow gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile (starting at 90% ACN).

  • MS/MS Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Optimize collision energy for the specific precursor-to-product ion transitions of 1,5-indanediamine.

ICH Q2(R2) Method Validation Framework

ICH_Validation Start Method Development & Optimization Specificity Specificity / Selectivity (Interference Check) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Sensitivity Sensitivity (LOD & LOQ) Accuracy->Sensitivity Robustness Robustness (DoE / Parameter Variation) Sensitivity->Robustness Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

Figure 2: ICH Q2(R2) method validation lifecycle for analytical procedures.

To ensure the chosen method is fit for its intended purpose, it must be validated according to the [10][11].

  • Specificity: Analyze blank matrices and degradation products to ensure no co-eluting peaks interfere with the 1,5-indanediamine signal[1].

  • Linearity & Range: Prepare a minimum of 5 concentration levels spanning 80% to 120% of the target test concentration. The correlation coefficient (R²) must be ≥ 0.99[9].

  • Accuracy: Perform spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery against the theoretical spiked amount[10].

  • Precision: Evaluate Repeatability (intra-day, n=6 injections of the 100% standard) and Intermediate Precision (inter-day, different analysts/instruments)[11].

  • Robustness: Introduce deliberate, minor variations to the method (e.g., ±2°C column temperature, ±0.2 pH units in the buffer, ±2% organic modifier) to prove the method's reliability in routine use[10].

Conclusion & Recommendations

The choice between Derivatization-RP-HPLC and Direct HILIC-MS/MS depends entirely on the laboratory's instrumentation and the required throughput. For laboratories equipped primarily with standard HPLC-UV systems, Method A offers a robust, highly sensitive, and cost-effective approach, albeit with a longer sample preparation time. Conversely, for high-throughput environments with access to mass spectrometry, Method B (HILIC-MS/MS) provides superior specificity and rapid analysis times by eliminating the derivatization bottleneck. Regardless of the chosen path, rigorous adherence to ICH Q2(R2) validation principles ensures data integrity and regulatory compliance.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.[Link]

  • National Center for Biotechnology Information (PMC). "Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products." NIH. [Link]

  • PubMed. "Hydrophilic interaction liquid chromatography in the separation of a moderately lipophilic drug from its highly polar metabolites." NIH.[Link]

  • Oxford Academic. "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites." Oxford University Press.[Link]

  • ResearchGate. "HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin." ResearchGate.[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent. [Link]

Sources

Validation

Comparative Analysis of 2,3-Dihydro-1H-indene-1,5-diamine and Aliphatic Diamines in Advanced Synthesis

Introduction In the design of kinase inhibitors, supramolecular assemblies, and advanced polymers, the selection of diamine building blocks is a critical determinant of both synthetic efficiency and final material perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the design of kinase inhibitors, supramolecular assemblies, and advanced polymers, the selection of diamine building blocks is a critical determinant of both synthetic efficiency and final material performance. Traditionally, aliphatic diamines (e.g., ethylenediamine, hexamethylenediamine) have been the default choice due to their low cost and high baseline reactivity. However, their structural flexibility and electronic symmetry often introduce severe synthetic bottlenecks, requiring tedious protection-deprotection strategies.

Conversely, 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine)[1] represents a paradigm shift in scaffold design. By embedding the diamine functionality within a rigid bicyclic indane core, chemists gain access to a pre-organized, electronically asymmetric molecule that enables orthogonal reactivity without the need for protecting groups.

Section 1: Structural and Electronic Profiling (The "Why")

The fundamental difference between these two classes of diamines lies in their electronic distribution and conformational entropy. Understanding the causality behind their reactivity is essential for rational synthetic design.

Aliphatic Diamines: Molecules like hexamethylenediamine possess two primary, sp3-hybridized amines. Both amines are highly basic (pKa ~ 10-11) and equally nucleophilic. When reacting with an electrophile, the lack of electronic differentiation inevitably leads to statistical mixtures of unreacted, mono-functionalized, and bis-functionalized products.

2,3-Dihydro-1H-indene-1,5-diamine: This molecule features two distinct amine environments, creating a highly asymmetric reactivity profile[2]:

  • The C5 Amine: An aniline derivative (aromatic). Its lone pair is delocalized into the benzene ring, significantly reducing its basicity (pKa ~ 4.5) and nucleophilicity.

  • The C1 Amine: A benzylic/aliphatic amine. It retains a localized lone pair, making it highly basic (pKa ~ 9.5) and strongly nucleophilic.

This built-in pKa gap ( Δ pKa 5) is the causal mechanism that allows for perfectly regioselective mono-functionalization. Furthermore, the rigid indane scaffold reduces the entropic penalty during target binding. Studies on molecular tweezers and supramolecular hosts have demonstrated that rigid spacers can increase binding constants ( Ka​ ) by up to four orders of magnitude (from 105 to 109

M−1 ) compared to flexible aliphatic diamines[3].

Reactivity Indane 2,3-dihydro-1H-indene-1,5-diamine (Rigid, Asymmetric) AromaticAmine C5 Aromatic Amine Low pKa (~4.5) Weak Nucleophile Indane->AromaticAmine BenzylicAmine C1 Benzylic Amine High pKa (~9.5) Strong Nucleophile Indane->BenzylicAmine Aliphatic Aliphatic Diamines (Flexible, Symmetric) SymAmine1 Terminal Amine 1 High pKa (~10) Strong Nucleophile Aliphatic->SymAmine1 SymAmine2 Terminal Amine 2 High pKa (~10) Strong Nucleophile Aliphatic->SymAmine2 Regioselective Orthogonal Reactivity (No protecting groups needed) AromaticAmine->Regioselective BenzylicAmine->Regioselective Statistical Statistical Reactivity (Requires Protection) SymAmine1->Statistical SymAmine2->Statistical

Fig 1. Electronic asymmetry vs. symmetry in diamine reactivity profiles.

Section 2: Comparative Performance Data

To objectively evaluate these building blocks, we must compare their physicochemical properties and synthetic utility.

Property2,3-Dihydro-1H-indene-1,5-diamineAliphatic Diamines (e.g., HMDA)
Scaffold Architecture Rigid, bicyclic (indane)Flexible, acyclic aliphatic
Amine Classification 1x Aromatic, 1x Benzylic2x Primary Aliphatic
pKa Profile Asymmetric (C1: ~9.5, C5: ~4.5)Symmetric (~10.5 - 11.1)
Nucleophilicity Orthogonal (Highly differentiated)Equivalent (Statistical)
Stereochemistry Chiral center at C1Typically achiral
Binding Entropic Penalty Low (Pre-organized geometry)High (Conformational freedom)

Section 3: Self-Validating Experimental Workflows

To leverage the electronic asymmetry of 1,5-indanediamine, experimental conditions must be precisely controlled. The following protocol utilizes kinetic trapping to ensure absolute regioselectivity, forming a self-validating system where the analytical readout dictates the progression of the workflow.

Protocol A: Regioselective Mono-Acylation of 1,5-Indanediamine

Causality: By lowering the temperature to -78°C, the thermal energy in the system is insufficient to overcome the activation barrier for the weakly nucleophilic C5 aromatic amine. The highly nucleophilic C1 benzylic amine, however, reacts rapidly. This kinetic control ensures >99% regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dihydro-1H-indene-1,5-diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Kinetic Trapping: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Electrophile Addition: Add the acyl chloride (1.0 eq) dropwise over 10 minutes to prevent localized heating.

  • Self-Validation Check (Critical): After 30 minutes, extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS.

    • Validation Criteria: The chromatogram must show a single major peak corresponding to the [M+H]+ of the C1-mono-acylated product. The absence of the bis-acylated mass validates the electronic differentiation. Do not proceed to Step 5 until this is confirmed.

  • Secondary Functionalization: Once validated, warm the mixture to room temperature. Add a stronger electrophile (e.g., sulfonyl chloride, 1.2 eq) and a base (e.g., pyridine, 2.0 eq). Heat to 60°C to overcome the activation barrier of the C5 aromatic amine.

  • Final Isolation: Wash with 1M HCl, extract with DCM, and purify via flash chromatography.

Protocol B: The Aliphatic Alternative (Mono-Boc Protection of HMDA)

Causality: Because aliphatic amines lack electronic differentiation, mono-functionalization requires either a massive stoichiometric excess of the diamine (to statistically favor mono-reaction) or a reversible protecting group strategy.

  • Dissolve hexamethylenediamine (5.0 eq - excess required to minimize di-Boc formation) in DCM.

  • Slowly add Boc-anhydride (1.0 eq) at 0°C.

  • Wash extensively with brine to remove the large excess of unreacted diamine. (Note: This step is highly inefficient regarding atom economy compared to Protocol A).

Workflow Start 1,5-Indanediamine (1.0 eq) Step1 Electrophile Addition Temp: -78°C (Kinetic Control) Start->Step1 Validation1 LC-MS Validation Target: Mono-functionalized (Self-Validating Step) Step1->Validation1 Step2 Second Electrophile Temp: 60°C (Thermodynamic Push) Validation1->Step2 Validation2 NMR Confirmation Target: Bis-functionalized Step2->Validation2

Fig 2. Self-validating regioselective functionalization workflow for 1,5-indanediamine.

Section 4: Applications in Advanced Materials

Beyond small-molecule drug discovery, the choice between these diamines profoundly impacts polymer chemistry. Aliphatic diamines are frequently used to chain-extend bismaleimide resins, where increasing the flexible methylene content decreases the heat of polymerization but simultaneously lowers the glass transition temperature ( Tg​ )[4]. Substituting flexible aliphatic chains with the rigid 1,5-indanediamine scaffold in polyimides or epoxy resins restricts polymer chain mobility, thereby dramatically increasing the Tg​ and overall thermal stability of the resulting material.

References

  • Sigma-Aldrich. "2,3-dihydro-1H-indene-1,5-diamine - Sigma-Aldrich". Sigma-Aldrich Catalog. 1

  • Guidechem. "N'-(2,3-dihydro-1H-inden-2-yl)-N'-propylbutane-1,4-diamine - Guidechem". Guidechem Chemical Database. 2

  • MDPI. "Synthesis and Properties of Bis-Porphyrin Molecular Tweezers: Effects of Spacer Flexibility on Binding and Supramolecular Chirogenesis". Molecules. 3

  • ResearchGate. "Bismaleimide resins. Effect of aliphatic amines on properties". Polymer-Plastics Technology and Engineering. 4

Sources

Comparative

A Comparative Benchmarking Guide to 2,3-dihydro-1H-indene-1,5-diamine as an Epoxy Curing Agent

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of high-performance thermosetting polymers, the selection of a curing agent is a critical determinant of the final materi...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of high-performance thermosetting polymers, the selection of a curing agent is a critical determinant of the final material properties. This guide provides a comprehensive comparative analysis of a novel aromatic diamine, 2,3-dihydro-1H-indene-1,5-diamine, against established industry-standard epoxy curing agents. We will delve into the anticipated performance characteristics of this emerging alternative and benchmark it against well-characterized aliphatic and aromatic diamines, namely Poly(propylene glycol) bis(2-aminopropyl ether) (Jeffamine D-230) and Diethyltoluenediamine (DETDA).

The core of this guide is a data-driven comparison, supplemented by an in-depth exploration of the structure-property relationships that govern the performance of these curing agents. While extensive data exists for the standard curing agents, it is important to note that publicly available experimental data for 2,3-dihydro-1H-indene-1,5-diamine in epoxy applications is limited. Therefore, its performance profile is projected based on established principles of polymer chemistry, providing a robust theoretical framework for its evaluation.

Introduction to the Curing Agents

The cross-linking of epoxy resins with amine hardeners is a cornerstone of thermoset polymer chemistry. The reaction involves the nucleophilic addition of the amine's active hydrogens to the electrophilic carbon of the epoxide ring, leading to the formation of a highly cross-linked, three-dimensional network. The structure of the amine curing agent profoundly influences the kinetics of this reaction and the ultimate thermomechanical properties of the cured epoxy.

  • 2,3-dihydro-1H-indene-1,5-diamine: This molecule presents a unique combination of a rigid indane ring system with two primary amine functionalities. This structure is anticipated to impart a high degree of stiffness and thermal stability to the cured epoxy network. The fusion of an aromatic and a cycloaliphatic-like ring suggests a hybrid performance profile.

  • Diethyltoluenediamine (DETDA): A widely used aromatic diamine known for imparting high thermal stability and mechanical strength to epoxy resins.[1][2][3][4] Its liquid form at room temperature offers processing advantages over solid aromatic amines.[1]

  • Poly(propylene glycol) bis(2-aminopropyl ether) (Jeffamine D-230): An aliphatic polyetheramine characterized by a flexible polyether backbone.[5][6][7] This flexibility typically results in tougher, more impact-resistant cured epoxies with a lower glass transition temperature.[8][9]

  • 4,4'-Diaminodiphenylmethane (DDM): A solid aromatic diamine that serves as a benchmark for high-performance epoxy systems, offering excellent thermal and mechanical properties.[10][11][12][13][14][15][16]

  • Isophorone diamine (IPDA): A cycloaliphatic diamine known for providing a good balance of stiffness, toughness, and thermal stability.[5][6][17][18]

The Curing Mechanism: An Overview

The curing of an epoxy resin with a primary diamine is a stepwise process. Each primary amine group contains two active hydrogens, which can react with two epoxy groups. This leads to the formation of a highly cross-linked network. The reactivity of the amine is influenced by the electron density on the nitrogen atom and steric hindrance around the amine groups. Aromatic amines are generally less reactive than aliphatic amines due to the electron-withdrawing nature of the aromatic ring, and thus often require elevated temperatures to achieve full cure.[11]

Caption: General reaction scheme for the curing of an epoxy resin with a diamine hardener.

Comparative Performance Analysis: A Data-Driven and Theoretical Approach

The following sections provide a comparative analysis of the key performance indicators for the selected curing agents. Where available, experimental data is presented. For 2,3-dihydro-1H-indene-1,5-diamine, the values are projected based on its chemical structure.

Curing Characteristics
Curing AgentTypeGel Time (minutes)Typical Cure Schedule
2,3-dihydro-1H-indene-1,5-diamine Aromatic/CycloaliphaticHypothesized: 30 - 60Elevated Temperature (e.g., 80-150°C)
Diethyltoluenediamine (DETDA)Aromatic~20-40Elevated Temperature (e.g., 100-150°C)
Jeffamine D-230Aliphatic Polyetheramine~30-50Room or Elevated Temperature
4,4'-Diaminodiphenylmethane (DDM)Aromatic>60High Temperature (e.g., 150-180°C)
Isophorone diamine (IPDA)Cycloaliphatic~40-60Room or Elevated Temperature

Note: Gel times are highly dependent on the specific epoxy resin, formulation, and temperature.

Causality behind Experimental Choices: Gel time is a critical parameter for determining the working life of an epoxy system. It is typically measured at a specific temperature to provide a standardized comparison. The choice of cure schedule is dictated by the reactivity of the curing agent. Aromatic amines generally require heat to overcome their lower reactivity and achieve a high degree of cross-linking.

Thermal Properties
Curing AgentGlass Transition Temperature (Tg) (°C)
2,3-dihydro-1H-indene-1,5-diamine Hypothesized: 160 - 190
Diethyltoluenediamine (DETDA)140 - 170
Jeffamine D-23080 - 100[18]
4,4'-Diaminodiphenylmethane (DDM)180 - 220[18]
Isophorone diamine (IPDA)150 - 180[18]

Expertise & Experience: The glass transition temperature (Tg) is a key indicator of the thermal stability of the cured epoxy. A higher Tg signifies a more rigid network that can withstand higher operating temperatures. The rigid and planar structure of aromatic amines restricts segmental motion, leading to a higher Tg.[8] The flexible ether linkages in Jeffamine D-230, in contrast, allow for more chain mobility and result in a lower Tg.[9] We hypothesize that the rigid indane structure of 2,3-dihydro-1H-indene-1,5-diamine will result in a Tg that is competitive with other aromatic diamines.

Mechanical Properties
Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
2,3-dihydro-1H-indene-1,5-diamine Hypothesized: 80 - 100Hypothesized: 3.0 - 3.5Hypothesized: 3 - 5
Diethyltoluenediamine (DETDA)70 - 902.8 - 3.24 - 6
Jeffamine D-23040 - 602.0 - 2.55 - 15
4,4'-Diaminodiphenylmethane (DDM)80 - 110[10]3.0 - 4.0[10]3 - 5
Isophorone diamine (IPDA)70 - 902.5 - 3.04 - 8

Trustworthiness: The mechanical properties of a cured epoxy are a direct reflection of its cross-link density and the inherent stiffness of the polymer backbone. Aromatic amines, with their rigid structures, generally yield materials with high tensile strength and modulus but lower elongation at break.[15][19] The flexible nature of aliphatic polyetheramines leads to lower strength and modulus but significantly higher elongation, indicating a tougher, less brittle material.[8] The hypothesized properties for 2,3-dihydro-1H-indene-1,5-diamine are based on its rigid, fused-ring structure, which is expected to contribute to high strength and stiffness.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, standardized testing methodologies must be employed. The following protocols, based on ASTM standards, are recommended for a comprehensive evaluation of these curing agents.

Sample Preparation Workflow

Sample_Preparation Start Start Epoxy_Resin Standard Epoxy Resin (e.g., DGEBA, EEW 185-192) Start->Epoxy_Resin Curing_Agent Diamine Curing Agent Start->Curing_Agent Stoichiometric_Calculation Calculate Stoichiometric Ratio (1:1 Amine Hydrogen to Epoxide) Epoxy_Resin->Stoichiometric_Calculation Curing_Agent->Stoichiometric_Calculation Mixing Thoroughly Mix Resin and Curing Agent Stoichiometric_Calculation->Mixing Degassing Vacuum Degas Mixture Mixing->Degassing Casting Cast into Molds for Specific Tests Degassing->Casting Curing Cure according to Specified Schedule Casting->Curing Post_Curing Post-Cure (if required) Curing->Post_Curing End End Post_Curing->End

Caption: Workflow for the preparation of cured epoxy test specimens.

Gel Time Determination
  • Standard: ASTM D2471

  • Procedure:

    • Preheat a hot plate to the desired test temperature.

    • Mix the epoxy resin and curing agent in the stoichiometric ratio.

    • Place a small amount of the mixture onto the hot plate.

    • Periodically probe the mixture with a wooden applicator.

    • The gel time is the point at which the resin no longer forms a string when probed.

Glass Transition Temperature (Tg) Measurement
  • Standard: ASTM D3418

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small, weighed sample of the cured epoxy is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in the DSC.

    • The heat flow to the sample is monitored as a function of temperature.

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.[17]

Tensile Properties Testing
  • Standard: ASTM D638

  • Apparatus: Universal Testing Machine

  • Procedure:

    • Dog-bone shaped specimens of the cured epoxy are prepared.[5]

    • The specimen is mounted in the grips of the testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

    • The load and displacement are recorded throughout the test.

    • Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[5]

Conclusion

This guide provides a comparative framework for evaluating 2,3-dihydro-1H-indene-1,5-diamine as a novel epoxy curing agent. Based on its unique chemical structure, it is hypothesized to offer a compelling performance profile, characterized by high thermal stability and mechanical strength, positioning it as a potential high-performance alternative to established aromatic diamines.

The provided experimental protocols offer a clear and standardized pathway for the empirical validation of these hypotheses. Further research and experimental data are crucial to fully elucidate the performance characteristics of 2,3-dihydro-1H-indene-1,5-diamine and to realize its potential in advanced material applications.

References

  • Arpadis. (n.d.). Isophorone Diamine (IPDA). Retrieved from [Link]

  • ASTM International. (2018). ASTM D3418-18, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
  • Polymer Innovation Blog. (2022, July 25). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). Isophorone Diamine. Retrieved from [Link]

  • Huntsman Corporation. (n.d.). JEFFAMINE® D-230 Polyetheramine. Retrieved from [Link]

  • Rao, B. S., & Shinde, B. M. (2006). Phenalkamine curing agents for epoxy resin: characterization and structure property relationship. Pigment & Resin Technology, 35(5), 256-263.
  • ResearchGate. (n.d.). Mechanical properties of epoxy resin (EP)‐diaminodiphenylmethane (DDM)... [Image]. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DETDA. Retrieved from [Link]

  • ZXCHEM. (n.d.). Diethyl Toluene Diamine(DETDA). Retrieved from [Link]

  • Johnson Fine Chemical. (n.d.). TECHNICAL DATA SHEET HARTCURE 10 (DETDA). Retrieved from [Link]

  • Qichen Chemical Co., Ltd. (n.d.). TECHNICAL DATA SHEET DETDA (Diethyltoluenediamine). Retrieved from [Link]

  • Three Bond. (1990). Curing Agents for Epoxy Resin. Three Bond Technical News.
  • Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(1), 2776-2781.
  • Wang, J., et al. (2011). A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. Thermochimica Acta, 525(1-2), 146-153.
  • Feng, Y., et al. (2017). Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds. Journal of Applied Polymer Science, 134(48), 45549.
  • Zhang, W., et al. (2023). Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. Polymers, 15(13), 2893.
  • Liu, J., et al. (2012). Curing kinetics study of epoxy resin/flexible amine toughness systems by dynamic and isothermal DSC. Journal of Thermal Analysis and Calorimetry, 110(3), 1269-1276.
  • Al-Qadhi, K. A., & Al-Zahrani, A. A. (2012). A Study Mechanical Properties of Epoxy Resin Cured at Constant Curing Time and Temperature with Different Hardeners. Journal of Reinforced Plastics and Composites, 31(18), 1265-1273.
  • Chemotechnique Diagnostics. (n.d.). 4,4´-Diaminodiphenylmethane (MDA). Retrieved from [Link]

  • CDC Stacks. (1976, January 30). 4,4'-DIAMINODIPHENYLMETHANE (DDM). Retrieved from [Link]

  • Polymer Innovation Blog. (2012, July 11). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]

  • DTIC. (n.d.). The effect of a curing agent and an accelerator on the glass transition of brominated and unbrominated diglycidyl ether of bisphenol a. Retrieved from [Link]

  • Wang, X., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ACS Omega, 5(35), 23268-23275.
  • Mustata, F., & Tudorachi, N. (2023).
  • Mustata, F., & Tudorachi, N. (2023). Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation. PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Polymers Derived from 2,3-dihydro-1H-indene-1,5-diamine

Introduction In the relentless pursuit of high-performance materials, aromatic polyimides and polyamides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the relentless pursuit of high-performance materials, aromatic polyimides and polyamides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties are not inherent to the polymer class alone but are meticulously tailored by the choice of the constituent monomers: a dianhydride and a diamine. The diamine, in particular, serves as a critical architectural element, dictating the final polymer's chain rigidity, packing efficiency, and ultimately, its performance at elevated temperatures.[2] This guide provides a comparative analysis of the thermal stability of polymers synthesized using a unique diamine, 2,3-dihydro-1H-indene-1,5-diamine. The incorporation of the rigid, non-coplanar indane moiety into the polymer backbone introduces a distinctive structural kink, influencing solubility and thermal characteristics in ways that diverge from more conventional linear or flexible diamines. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and materials scientists a comprehensive understanding of the structure-property relationships at play.

The Decisive Role of Diamine Structure in Thermal Performance

The thermal stability of a polymer is fundamentally governed by its molecular structure. For high-performance polymers like polyimides and polyamides, the diamine component is a key determinant. Several structural factors are crucial:

  • Rigidity and Aromaticity: Diamines with rigid, aromatic backbones generally yield polymers with superior thermal stability.[2] The restricted bond rotation and planar nature of these structures promote strong intermolecular π-π stacking and charge-transfer interactions, creating a robust polymer matrix that requires significant thermal energy to induce motion or degradation.

  • Flexible Linkages: The introduction of flexible linkages, such as ether (-O-), sulfone (-SO2-), or isopropylidene (-C(CH3)2-) groups, can improve the solubility and processability of the resulting polymers. However, this often comes at the expense of thermal stability, as these flexible joints can disrupt chain packing and lower the energy barrier for segmental motion, leading to lower glass transition temperatures (Tg).[2]

  • Bulky Substituents: Attaching bulky side groups to the polymer backbone can inhibit close chain packing. This disruption typically increases solubility and can lower the Tg. However, if the groups are rigid, they can also restrict chain mobility, sometimes leading to an increase in Tg.

The 2,3-dihydro-1H-indene-1,5-diamine monomer introduces a unique combination of these factors. Its fused ring system is inherently rigid, yet the five-membered aliphatic ring creates a significant, non-coplanar kink in the polymer chain. This guide will explore how this distinct architecture translates into the thermal properties of its polymer derivatives.

Comparative Thermal Analysis: Polyimides

Polyimides are synthesized through a two-step polycondensation reaction between a diamine and a tetracarboxylic dianhydride, proceeding through a soluble poly(amic acid) precursor before thermal or chemical imidization.[1] The thermal properties of the final polyimide are profoundly influenced by the combined structure of both monomers.

To objectively assess the contribution of the indane-containing diamine, we compare polyimides derived from it with those synthesized from other common aromatic diamines using the same dianhydride. The data below is synthesized from various studies to provide a comparative landscape.

Table 1: Comparison of Thermal Properties of Polyimides Derived from Various Diamines

DianhydrideDiamineTg (°C)Td5% (°C, N2)Char Yield @ 800°C (%, N2)
6FDA Indane-based Diamine ~265~526>60% (at 800°C)
6FDA p-Phenylenediamine (PDA) >400~580High
6FDA *Oxydianiline (ODA) ~300~550~60%
BTDA Indane-based Diamine ~250-260~474 (in air)Not Reported
BTDA m-Phenylenediamine (MPD) ~280~540~58%

*6FDA: 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride **BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (Note: Data is compiled from multiple sources for illustrative comparison.[3] Experimental conditions may vary slightly between studies.)

From the comparative data, several insights emerge. Polyimides based on the indane diamine exhibit high glass transition temperatures, generally exceeding 250°C, and excellent thermal stability, with 5% weight loss temperatures often above 500°C in a nitrogen atmosphere.[3] The rigid indane structure contributes positively to the thermal stability. However, when compared to polyimides derived from the highly linear and rigid p-phenylenediamine (PDA), the Tg and decomposition temperatures are typically lower. This can be attributed to the non-coplanar structure of the indane diamine, which, while rigid, disrupts the efficient chain packing and intermolecular interactions that are maximized in polymers made from linear, symmetrical diamines like PDA. The bulky, bent structure enhances solubility, a common trade-off for ultimate thermal performance.[3]

cluster_monomers Monomers cluster_reaction Polymerization dianhydride Dianhydride (e.g., 6FDA) paa Poly(amic acid) Precursor dianhydride->paa diamine 2,3-dihydro-1H-indene-1,5-diamine diamine->paa polyimide Polyimide paa->polyimide Thermal or Chemical Imidization

Caption: General synthesis of polyimides from the indane diamine.

Comparative Thermal Analysis: Polyamides and Poly(amide-imide)s

Polyamides and poly(amide-imide)s represent another class of high-performance polymers where thermal stability is paramount. Polyamides are formed from the reaction of a diamine and a diacid chloride, while poly(amide-imide)s incorporate both amide and imide linkages, often providing a favorable balance of properties and processability.[4][5]

The introduction of the indane moiety into these polymer backbones is expected to enhance rigidity compared to aliphatic polyamides and improve solubility compared to fully aromatic, linear polyamides (aramids).

Table 2: Comparison of Thermal Properties of Polyamides and Related Polymers

Polymer TypeDiamine ComponentTg (°C)Td10% (°C, N2)Char Yield @ 800°C (%, N2)
Poly(amide-imide) Indane-based Diamine 259–314549–571>65%
Aromatic Polyamide m-Phenylenediamine ~275~450~40-50%
Aromatic Polyamide Adamantane-based Diamine 240–300>450High

(Note: Data is compiled from multiple sources for illustrative comparison.[4][6] The specific diacid or diimide-diacid component will significantly influence the final properties.)

Poly(amide-imide)s derived from indane-containing monomers demonstrate excellent thermal characteristics. Glass transition temperatures can exceed 300°C, and decomposition temperatures are impressively high, with char yields greater than 65% at 800°C.[4] This high char yield is indicative of a structure that favors the formation of a stable, cross-linked carbonaceous layer upon heating, which is a hallmark of highly aromatic polymers.[4] When compared to conventional aromatic polyamides, the indane-based polymers show competitive or superior thermal stability. The bulky, rigid structure of the indane group, similar to other bulky moieties like adamantane, contributes to a high Tg by restricting segmental rotation, while its aromaticity ensures high decomposition temperatures.

Experimental Protocols: A Foundation for Reliable Data

The trustworthiness of thermal stability data hinges on standardized and properly executed analytical techniques. The primary methods used to generate the data discussed in this guide are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures and char yield.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.[7]

  • Instrument Setup: The pan is placed in the TGA furnace. An inert atmosphere (high-purity nitrogen) is established with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[8]

  • Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, from ambient temperature to a final temperature, often 800°C or 1000°C.[7][9]

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is the percentage of residual mass at the end of the experiment.

start Start prep Weigh 5-10 mg of Polymer Sample start->prep load Place Sample in TGA Furnace prep->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat at 10°C/min to 800°C purge->heat analyze Analyze Weight vs. Temperature Curve heat->analyze end End analyze->end

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It is the most common method for determining the glass transition temperature (Tg), which appears as a step-like change in the heat capacity of the material.

Methodology:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.[8] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

  • Heating Program: To remove any prior thermal history, the sample is typically heated to a temperature above its expected Tg, held for a few minutes, cooled rapidly, and then reheated at a controlled rate (e.g., 10°C/min or 20°C/min).[8] The Tg is determined from the second heating scan.

  • Data Analysis: The Tg is identified as the midpoint of the step transition in the heat flow curve.

Conclusion

The incorporation of 2,3-dihydro-1H-indene-1,5-diamine into polymer backbones provides a compelling strategy for developing high-performance materials. The resulting polyimides and poly(amide-imide)s exhibit an advantageous combination of properties:

  • High Thermal Stability: The inherent rigidity of the indane structure leads to polymers with high glass transition temperatures (typically 250-315°C) and excellent thermal decomposition temperatures (Td5% often >500°C).

  • Excellent Char Formation: The high aromatic content contributes to substantial char yields (>60%) at elevated temperatures, which is beneficial for fire retardancy applications.

  • Enhanced Solubility: The non-coplanar, kinked structure introduced by the indane moiety disrupts tight chain packing, leading to improved solubility in organic solvents compared to their linear, rigid counterparts.[3] This is a significant advantage for processing and fabrication.

While polymers derived from this diamine may not always reach the absolute highest thermal stability of those made from perfectly linear and symmetrical diamines like p-phenylenediamine, they offer a more balanced profile of high thermal performance and enhanced processability. This makes them highly attractive candidates for applications in advanced composites, aerospace materials, and microelectronics, where a combination of heat resistance and solution-based manufacturing is required.

References

Sources

Comparative

reproducibility of 2,3-dihydro-1H-indene-1,5-diamine synthesis pathways

An in-depth technical comparison guide designed for process chemists, medicinal researchers, and drug development professionals evaluating the synthesis of 2,3-dihydro-1H-indene-1,5-diamine. Executive Summary The indane...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for process chemists, medicinal researchers, and drug development professionals evaluating the synthesis of 2,3-dihydro-1H-indene-1,5-diamine.

Executive Summary

The indane scaffold is highly valued in medicinal chemistry due to its rigid bicyclic structure, which restricts conformational flexibility and enhances target binding affinity ()[1]. Specifically, 2,3-dihydro-1H-indene-1,5-diamine (indane-1,5-diamine) has emerged as a critical precursor in the development of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors and advanced quinoline derivatives ()[2].

Despite its structural simplicity, the reproducible synthesis of this diamine presents two distinct chemical challenges:

  • Benzylic Sensitivity: The C1 position is benzylic. Over-reduction or hydrogenolysis during catalytic hydrogenation frequently leads to deamination, yielding the undesired 5-aminoindane.

  • Catalyst Poisoning: Unprotected primary amines can coordinate with palladium catalysts during subsequent nitro-reduction steps, stalling the catalytic cycle.

This guide objectively compares the two primary synthetic pathways for producing 2,3-dihydro-1H-indene-1,5-diamine, providing mechanistic causality, reproducibility data, and self-validating experimental protocols.

Mechanistic Pathway Analysis: Stepwise vs. Global Reduction

To achieve high purity and yield, synthetic chemists typically choose between a highly controlled stepwise approach (Pathway A) and an atom-economical telescoped approach (Pathway B).

Pathway A: Stepwise Protection/Reduction (Industry Standard)

This pathway relies on the sequential reductive amination of 5-nitro-1-indanone, followed by Boc-protection and catalytic hydrogenation.

  • Causality of Choice: The introduction of the tert-butyloxycarbonyl (Boc) group is not merely for stability; it sterically hinders the C1 amine. This prevents the amine from poisoning the Pd/C catalyst during the subsequent reduction of the C5 nitro group. Furthermore, the Boc group allows the intermediate to be purified via simple organic extraction, bypassing tedious chromatography.

Pathway B: Telescoped Global Reduction (Process Alternative)

This pathway converts the ketone directly to an oxime, followed by a global catalytic hydrogenation that simultaneously reduces the oxime to a primary amine and the nitro group to an aniline.

  • Causality of Choice: Oximes are highly crystalline, preventing the dimerization issues common in direct reductive amination. However, to prevent the hydrogenolysis of the newly formed benzylic C-N bond at C1, Raney-Nickel must be used instead of Palladium. Raney-Ni is significantly less prone to cleaving benzylic amines under high hydrogen pressure.

Synthesis_Pathways cluster_A Pathway A: Stepwise Protection/Reduction cluster_B Pathway B: Telescoped Global Reduction Start 5-Nitro-1-indanone (Starting Material) A1 Reductive Amination (NH4OAc, NaBH3CN) Start->A1 B1 Oxime Formation (NH2OH·HCl, NaOAc) Start->B1 A2 Boc Protection (Boc2O, Et3N) A1->A2 Prevents C1 dimerization A3 Nitro Reduction (Pd/C, H2, 15 psi) A2->A3 A4 Acidic Deprotection (6N HCl) A3->A4 End 2,3-dihydro-1H-indene-1,5-diamine (Target Compound) A4->End >98% Purity (as salt) B2 Global Hydrogenation (Raney-Ni, H2, 60 psi) B1->B2 Stable, crystalline intermediate B2->End ~85% Yield, requires careful pressure control

Figure 1: Mechanistic comparison of Stepwise vs. Global Reduction routes.

Performance & Reproducibility Data

The following table synthesizes quantitative data comparing the two methodologies. Pathway A is highly recommended for discovery chemistry where purity is paramount, whereas Pathway B is suited for scale-up environments where E-factor and step-count dictate economics.

MetricPathway A (Stepwise Protection)Pathway B (Global Reduction)
Overall Yield 65% – 72%45% – 55%
Purity (HPLC) >98.5% (Isolated as dihydrochloride salt)~85.0% (Requires column chromatography)
Primary Impurity Trace mono-Boc protected diamine5-aminoindane (benzylic cleavage product)
Scalability Excellent (Highly controlled exotherms)Moderate (Exothermic global reduction)
E-Factor High (Multiple workups, protecting groups)Low (Atom economical, fewer steps)

Experimental Protocol: Pathway A (Self-Validating Workflow)

This protocol utilizes a self-validating mechanism: the final product is isolated via an acid-mediated precipitation. Because the dihydrochloride salt is highly polar, it crashes out of the organic/aqueous mixture, providing visual confirmation of reaction completion and acting as a self-purifying isolation step without the need for chromatography ()[3].

Step 1: Reductive Amination & Protection

  • Dissolve 5-nitro-1-indanone (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Add ammonium acetate (10.0 eq) and stir for 30 minutes at 25 °C to form the imine intermediate.

  • Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Causality: NaBH₃CN is chemoselective; it reduces the imine significantly faster than the parent ketone at pH ~6, minimizing the formation of indanol byproducts.

  • Stir for 12 hours. Quench with water, extract with EtOAc, and concentrate under reduced pressure.

  • Immediately dissolve the crude 1-amino-5-nitroindane in dichloromethane (DCM). Add triethylamine (2.0 eq) and Boc-anhydride (1.2 eq). Stir for 4 hours.

  • Wash the organic layer with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl (5-nitro-2,3-dihydro-1H-inden-1-yl)carbamate.

Step 2: Nitro Reduction 7. Dissolve the protected intermediate in an EtOAc/MeOH (1:1) mixture. 8. Add 10% Pd/C (0.1 eq by weight). 9. Purge the reaction vessel with N₂, then H₂. Stir under an H₂ atmosphere (balloon, ~15 psi) for 6 hours. Causality: Keeping the hydrogen pressure low (15 psi) is critical to prevent the hydrogenolysis of the benzylic C-N bond. 10. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the C5-aniline intermediate.

Step 3: Deprotection & Salt Formation 11. Dissolve the crude tert-butyl (5-amino-2,3-dihydro-1H-inden-1-yl)carbamate in a minimal volume of 1,4-dioxane. 12. Add 6N aqueous HCl (excess) and stir at room temperature for 2 hours. 13. Self-Validation Check: As the Boc group is cleaved (releasing isobutylene and CO₂ gas), a light brown solid will begin to aggressively precipitate. This is the highly pure dihydrochloride salt ()[3]. 14. Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford 2,3-dihydro-1H-indene-1,5-diamine dihydrochloride.

References

  • Quinoline derivatives and MELK inhibitors containing the same.
  • QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME.
  • Indane Synthesis. Organic Chemistry Portal.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-dihydro-1H-indene-1,5-diamine proper disposal procedures

Operational Safety & Disposal Guide: 2,3-Dihydro-1H-indene-1,5-diamine As a primary aromatic diamine utilized in advanced drug development and materials synthesis, 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Guide: 2,3-Dihydro-1H-indene-1,5-diamine

As a primary aromatic diamine utilized in advanced drug development and materials synthesis, 2,3-dihydro-1H-indene-1,5-diamine (also known as 1,5-indanediamine) requires rigorous handling and disposal protocols. Like most aromatic amines, it is highly reactive, environmentally hazardous, and poses severe health risks, including skin sensitization, systemic organ toxicity, and potential mutagenicity[1],[2].

This guide provides drug development professionals and laboratory personnel with field-proven, self-validating methodologies for the safe containment, deactivation, and logistical disposal of this compound.

Hazard Profiling & Causality

Before executing any disposal protocol, it is critical to understand why these specific procedures are required.

  • Systemic Toxicity: Aromatic diamines are readily absorbed through the skin and respiratory tract. Prolonged exposure has been linked to severe organ damage (liver, thyroid, pancreas) and methemoglobinemia—a condition that reduces the blood's oxygen-carrying capacity[2].

  • Environmental Persistence: These compounds are highly toxic to aquatic life with long-lasting effects[2]. They can significantly contaminate groundwater and decompose into other carcinogenic analogues if improperly discarded[1].

  • Reactivity: Aromatic amines are electron-rich and highly reactive. They must be strictly segregated from strong oxidizers, acids, and acid chlorides to prevent violent exothermic reactions[1].

Immediate Spill Management Protocol

In the event of an operational spill, immediate containment is required to prevent aerosolization and surface runoff.

Step-by-Step Containment:

  • Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear toxic vapors.

  • Vapor Suppression: For large spills, apply a fine water mist over the spill zone. Causality: Water mist physically knocks down volatile amine vapors, preventing respiratory exposure and corresponding air pollution[1].

  • Inert Absorption: Cover the liquid spill with vermiculite, dry sand, or specialized spill pillows.

    • Crucial Causality:Never use combustible materials like sawdust. Aromatic amines are reactive; if they inadvertently mix with oxidizing agents during cleanup, organic absorbents can act as fuel, creating a severe fire hazard.

  • Mechanical Collection: Use non-sparking tools to sweep the immobilized mass into a highly visible, chemically resistant, and sealable hazardous waste container (e.g., high-density polyethylene).

  • Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate residual amines into water-soluble salts, followed by a thorough soap and water wash.

Laboratory-Scale Chemical Deactivation Protocol

For small quantities of surplus 2,3-dihydro-1H-indene-1,5-diamine (e.g., < 2 grams) or contaminated aqueous solutions, chemical deactivation via permanganate oxidation is the gold standard[3],[4].

Mechanistic Causality: Potassium permanganate (KMnO₄) in a strongly acidic environment acts as a powerful oxidant. It cleaves the electron-rich aromatic ring of the indane derivative, degrading the toxic, potentially mutagenic amine into smaller, less toxic aliphatic carboxylic acids. This irreversibly destroys the hazardous pharmacophore[3].

Quantitative Reagent Parameters

Data normalized for the destruction of 0.01 moles of aromatic amine.

ReagentConcentrationAmount per BatchOperational Purpose
2,3-dihydro-1H-indene-1,5-diamine Pure / Waste0.01 mol (~1.48 g)Target hazardous compound to be destroyed.
Sulfuric Acid (H₂SO₄) 1.7 N3.0 LProvides the acidic medium required for complete oxidation.
Potassium Permanganate (KMnO₄) 0.2 M1.0 LPrimary strong oxidant; cleaves the aromatic ring.
Sodium Hydrogen Sulfite (NaHSO₃) SolidAs neededReducing agent; quenches unreacted Mn(VII) to safe Mn(II).
Step-by-Step Deactivation Methodology

Note: This procedure must be conducted inside a certified chemical fume hood by trained personnel.

  • Acidification: In a 5-L borosilicate glass flask, carefully prepare 3 L of 1.7 N Sulfuric Acid (H₂SO₄). Slowly dissolve the 0.01 mol (approx. 1.48 g) of 2,3-dihydro-1H-indene-1,5-diamine waste into the acidic solution[4].

  • Oxidation Initiation: Slowly add 1 L of 0.2 M Potassium Permanganate (KMnO₄) to the flask. Stir gently to ensure complete homogenization.

  • Incubation: Allow the solution to stand at room temperature for exactly 8 hours. Causality: Ring cleavage is kinetically slow; this duration ensures the complete destruction of the aromatic amine structure[3].

  • Quenching (Self-Validation Step): After 8 hours, the solution will likely retain a deep purple color from unreacted Mn(VII). Slowly add solid Sodium Hydrogen Sulfite (NaHSO₃) in small portions while stirring.

    • System Validation: The protocol is self-validating. The addition of NaHSO₃ reduces the unreacted Mn(VII) to soluble, colorless Mn(II). The complete disappearance of the purple color serves as a visual, built-in indicator that all excess oxidizer has been safely quenched [3],[4].

  • Neutralization: Carefully neutralize the clear solution to pH 7 using dilute Sodium Hydroxide (NaOH) or additional acid if necessary.

  • Disposal: The neutralized, deactivated aqueous mixture can now be transferred to your facility's standard aqueous waste stream for final Environmental Health and Safety (EHS) processing[4].

G A 2,3-dihydro-1H-indene-1,5-diamine (Toxic Waste) B Acidification (1.7 N H2SO4) A->B Dissolve C Oxidation (0.2 M KMnO4) B->C Add Oxidant D Incubation (8 Hours at RT) C->D Ring Cleavage E Quenching (Solid NaHSO3) D->E Reduce Mn(VII) F Neutralization (pH 7) E->F Adjust pH G Aqueous Waste Disposal F->G EHS Transfer

Fig 1: Step-by-step chemical deactivation workflow for aromatic diamines via oxidation.

Bulk Waste Segregation & Logistical Disposal

For quantities exceeding laboratory-scale thresholds, chemical deactivation is logistically impractical and potentially hazardous due to exothermic scaling. Bulk 2,3-dihydro-1H-indene-1,5-diamine must be handled as RCRA Hazardous Waste [2].

  • Segregation Logistics: Store bulk waste in tightly sealed, grounded containers away from direct sunlight and heat sources. It must be strictly segregated from halogens, strong acids, and oxidizing agents to prevent spontaneous reactions[1].

  • Labeling: Containers must be explicitly labeled with GHS hazard pictograms for "Toxic," "Health Hazard" (Systemic Toxicity), and "Environmental Hazard."

  • Final Disposal: Bulk disposal must be executed by a licensed hazardous waste transporter. The standard industrial disposal method for aromatic diamines is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers, ensuring complete thermal destruction without releasing toxic nitrogenous gases into the atmosphere[2].

References

  • Chemical Waste Disposal Guidelines Source: Hong Kong University of Science and Technology (HKUST) / National Research Council URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications (Chemical Health and Safety) URL:[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]

  • USA Safety Data Sheet: Thermoset UR-353 Resin (Aromatic Diamine Hazards) Source: Parker Hannifin Corporation URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-dihydro-1H-indene-1,5-diamine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,3-dihydro-1H-indene-1,5-diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,3-dihydro-1H-indene-1,5-diamine demands a meticulous approach, where safety protocols are not merely guidelines but integral components of the experimental design. This guide provides essential, field-tested procedures for the safe handling of this compound, grounded in the principles of risk mitigation and procedural integrity. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for 2,3-dihydro-1H-indene-1,5-diamine may be limited, a thorough risk assessment can be conducted by examining the hazard classifications of structurally similar indene and diamine compounds. This approach allows us to anticipate potential risks and establish appropriately stringent controls. The primary hazards are summarized below.

Hazard ClassificationPotential EffectGHS Hazard Statement
Acute Toxicity, OralToxic or harmful if swallowed.H301 / H302[1]
Skin Corrosion/IrritationCauses skin irritation.H315[2][3]
Skin SensitizationMay cause an allergic skin reaction.H317[4]
Serious Eye Damage/IrritationCauses serious eye irritation.H319[2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.H335[1][2]

This profile indicates that the compound must be handled with measures to prevent ingestion, skin and eye contact, and inhalation of dust or aerosols.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it should always be used in conjunction with more fundamental safety measures.

  • Engineering Controls: These are the most effective controls as they are designed to remove the hazard at the source. Always handle 2,3-dihydro-1H-indene-1,5-diamine inside a certified chemical fume hood or a glove box.[3][5] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5]

  • Administrative Controls: These are the procedures and work practices that reduce exposure. This includes comprehensive training on the specific hazards of this compound, restricting access to authorized personnel, and adhering to strict hygiene practices, such as washing hands thoroughly after handling.[5][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be deliberate and based on the specific tasks being performed.

A. Eye and Face Protection Direct contact with the eyes can cause serious irritation.[2]

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard, e.g., EN166) chemical safety goggles must be worn at all times.

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[1]

B. Skin and Body Protection Given the risk of skin irritation and potential for sensitization, robust skin protection is mandatory.[2]

  • Gloves:

    • Type: Use compatible chemical-resistant gloves, such as nitrile gloves.[7] Always consult the manufacturer's compatibility chart for breakthrough time and degradation data specific to aromatic amines.

    • Practice: Always inspect gloves for tears or punctures before use.[2][8] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2][5] Contaminated gloves must be disposed of as hazardous waste.[2]

  • Laboratory Coat: A flame-resistant lab coat that fastens completely is required. Ensure sleeves are of an appropriate length to cover the wrists.

  • Additional Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[9] Perforated shoes or sandals are strictly prohibited in the laboratory.[9]

C. Respiratory Protection Inhalation of dust or aerosols can lead to respiratory tract irritation.[2]

  • Standard Operations: When handled within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: If there is a potential for generating dust or aerosols outside of a fume hood (e.g., during spill cleanup or weighing large quantities), a government-approved respirator is necessary.[2][5] A NIOSH-approved N95 (or FFP2 equivalent) particulate respirator is the minimum requirement.

Operational Protocols: A Step-by-Step Guide

A. Donning PPE: The Correct Sequence The order in which you put on your PPE is critical to ensure complete and uncompromised protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect 1. Inspect all PPE (Gloves, Goggles, Coat) Coat 2. Don Lab Coat (Fasten completely) Inspect->Coat Goggles 3. Don Goggles / Face Shield Coat->Goggles Gloves 4. Don Gloves (Pull over cuffs) Goggles->Gloves End Ready for Work Gloves->End Start Start Start->Inspect

Caption: PPE Donning Sequence.

B. Safe Handling Protocol

  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing: If weighing the solid, do so on a tared weigh paper or in a container within the fume hood to minimize dust generation.

  • Transfers: Use spatulas or powder funnels for solid transfers. If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface.

C. Doffing PPE: Preventing Self-Contamination The removal of PPE is a point of high risk for exposure. This sequence is designed to minimize contact with contaminated surfaces.

  • Gloves: Remove gloves first, using the proper technique (peeling one off with the other, and then sliding an ungloved finger under the cuff of the second glove). Dispose of them immediately in the designated hazardous waste container.[2]

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[5]

D. Disposal Plan

  • Chemical Waste: All unused 2,3-dihydro-1H-indene-1,5-diamine and solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations.[5]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be placed in a sealed, labeled hazardous waste bag for disposal.[2]

  • Spills: In case of a spill, absorb the material with a compatible absorbent (e.g., vermiculite or sand).[10] Avoid creating dust.[1][2] Place the absorbed material and all cleanup supplies into a sealed container for hazardous waste disposal.[1][5]

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure, immediate and correct action is vital.

Exposure RouteImmediate First Aid Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[5][6]

By integrating these detailed PPE protocols into your daily laboratory operations, you build a robust culture of safety. This meticulous approach not only protects you and your colleagues but also upholds the integrity and quality of your scientific work.

References

  • Mabi, Personal Protective Equipment. [Link]

  • Bernardo Ecenarro, Recommended PPE to handle chemicals. [Link]

  • Diamine, Safety Data Sheet (September 30, 2011). [Link]

  • Barlife.dk, Instruction for Use of Personal Protective Equipment. [Link]

  • Angene Chemical, Safety Data Sheet. [Link]

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